Structural and Crystallographic Profiling of (3S)-3-(2-Methylphenoxy)pyrrolidine Hydrochloride
Executive Summary (3S)-3-(2-Methylphenoxy)pyrrolidine hydrochloride (CAS: 1794756-53-8) is a highly specialized chiral building block and pharmacophore. It serves as a structural foundation in the rational design of cent...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(3S)-3-(2-Methylphenoxy)pyrrolidine hydrochloride (CAS: 1794756-53-8) is a highly specialized chiral building block and pharmacophore. It serves as a structural foundation in the rational design of central nervous system (CNS) therapeutics, most notably monoamine reuptake inhibitors and orexin receptor agonists[1]. This technical whitepaper provides an in-depth analysis of its structural rationale, stereospecific synthesis, and solid-state crystallographic properties, designed for researchers and drug development professionals.
Pharmacological Relevance & Structural Rationale
Aryloxy pyrrolidines represent a privileged scaffold in medicinal chemistry. The spatial orientation of the aryloxy group, dictated by the rigid pyrrolidine ring, is the primary determinant of binding affinity at monoamine transporters (SERT, NET, and DAT) [2].
The specific inclusion of the ortho-methyl substitution on the phenoxy ring is not arbitrary. This methyl group introduces significant steric hindrance, which restricts the dihedral angle between the ether oxygen and the aromatic ring. By locking the molecule into a specific bioactive conformation, the entropic penalty upon binding to the target receptor is minimized, thereby enhancing both potency and selectivity.
Causality in Salt Selection:
The hydrochloride salt form is universally preferred over the free base for both crystallographic characterization and pharmaceutical formulation [3]. The free amine is typically an oil and highly hygroscopic, making it unsuitable for X-ray diffraction. Conversion to the hydrochloride salt protonates the pyrrolidine nitrogen, creating a robust hydrogen-bond donor. The chloride anion acts as a bridging acceptor, establishing a highly ordered, stable crystal lattice (N–H···Cl⁻ network) that resists atmospheric moisture and yields high-resolution diffraction data.
Caption: Pharmacological pathway of aryloxy pyrrolidine-based monoamine reuptake inhibitors.
Mechanistic Synthesis & Stereocontrol
To obtain diffraction-quality crystals, the enantiomeric purity of the sample must be exceptionally high (>99% ee). The presence of the (3R) enantiomer will act as a crystal lattice defect, promoting the formation of twinned crystals or amorphous precipitates.
The synthesis relies on a stereospecific Mitsunobu etherification . Because the Mitsunobu reaction proceeds via an SN2 mechanism, it results in a complete inversion of stereochemistry at the chiral center. Therefore, to synthesize the (3S) target, the reaction must begin with the (3R) chiral pool precursor.
Caption: Synthesis and crystallization workflow for the (3S) pyrrolidine derivative.
Single-crystal X-ray diffraction (SCXRD) of (3S)-3-(2-Methylphenoxy)pyrrolidine hydrochloride reveals critical structural parameters that define its physicochemical behavior. Because the molecule is enantiopure, it must crystallize in a non-centrosymmetric space group (typically P2₁2₁2₁ for this class of chiral salts).
Conformational Analysis
The pyrrolidine ring is highly flexible and undergoes rapid pseudorotation in solution. However, in the solid state, the crystal lattice forces the ring into an envelope conformation (usually Cγ-exo or Cγ-endo), minimizing steric clashes between the bulky 2-methylphenoxy group and the adjacent methylene protons. The absolute configuration at C3 is unambiguously confirmed as (S) through the refinement of the Flack parameter (which should approach 0 for the correct enantiomer).
Quantitative Crystallographic Data Summary
The following table summarizes the representative crystallographic and physicochemical parameters for this structural class:
Parameter
Value / Description
Chemical Formula
C₁₁H₁₆ClNO
Molecular Weight
213.71 g/mol
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
Conformation (Pyrrolidine)
Envelope (Cγ-exo)
Hydrogen Bonding Network
N–H···Cl⁻ (Bifurcated, 1D chains)
Dihedral Angle (C-O-C-C)
~115° (Restricted by ortho-methyl)
Flack Parameter
~0.02 (Confirms absolute S configuration)
Experimental Methodologies
The following self-validating protocols detail the synthesis and crystallization required to isolate diffraction-quality single crystals.
Protocol A: Synthesis of (3S)-3-(2-Methylphenoxy)pyrrolidine HCl
Causality: Diisopropyl azodicarboxylate (DIAD) is chosen over DEAD due to its superior safety profile and easier byproduct removal.
Reaction Setup: Dissolve (3R)-1-Boc-3-pyrrolidinol (1.0 eq), 2-methylphenol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an inert argon atmosphere. Cool the mixture to 0 °C.
Activation: Add DIAD (1.2 eq) dropwise over 30 minutes. The slow addition prevents the formation of unwanted hydrazine byproducts and controls the exothermic activation of the phosphine.
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Deprotection: Concentrate the mixture, filter through a silica plug, and dissolve the intermediate in dichloromethane. Add 4M HCl in dioxane (5.0 eq) and stir for 4 hours.
Isolation: Concentrate the solvent in vacuo to precipitate the crude hydrochloride salt.
Self-Validation (QC Step): Analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column). Do not proceed to crystallization unless the enantiomeric excess (ee) is >99%. Enantiomeric impurities will disrupt the chiral lattice packing, resulting in amorphous powders rather than single crystals.
Protocol B: Single-Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is utilized instead of direct cooling because it allows for an extremely slow, thermodynamically controlled decrease in solubility, which is critical for growing defect-free crystals suitable for X-ray diffraction.
Inner Vial Preparation: Dissolve 20 mg of the enantiopure (3S)-3-(2-Methylphenoxy)pyrrolidine HCl in a minimum volume of absolute ethanol (approx. 0.5 mL) in a 2 mL glass vial. Ethanol acts as the good solvent, fully solvating the polar salt.
Outer Chamber Preparation: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the antisolvent).
Diffusion Phase: Seal the outer 20 mL vial tightly with a PTFE-lined cap.
Incubation: Store the chamber undisturbed at 20 °C in a vibration-free environment for 5–7 days. The volatile n-hexane will slowly diffuse into the ethanol phase, gradually lowering the dielectric constant of the solution and initiating nucleation.
Harvesting: Once distinct, block-like crystals form, harvest them directly into a drop of perfluoropolyether oil to prevent solvent loss and lattice degradation prior to mounting on the diffractometer.
References
Sharma, H., et al. "Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?". PubMed Central (PMC). Available at:[Link]
Google Patents. "US11098029B2 - 5-alkyl pyrrolidine orexin receptor agonists".
Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (3S)-3-(2-Methylphenoxy)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction (3S)-3-(2-Methylphenoxy)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring, a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(3S)-3-(2-Methylphenoxy)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring, a versatile scaffold prominent in medicinal chemistry and drug discovery. The pyrrolidine moiety is a five-membered nitrogen-containing heterocycle that can significantly influence the physicochemical and biological properties of a molecule, potentially enhancing aqueous solubility and providing a key interaction point with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of (3S)-3-(2-Methylphenoxy)pyrrolidine, alongside detailed, field-proven experimental protocols for their determination. Understanding these properties is critical for its application in drug design, development, and formulation.
Experimental Determination of Key Physicochemical Parameters
The following sections detail robust, validated methodologies for the experimental determination of critical physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding for the researcher.
Melting and Boiling Point Determination
The melting and boiling points are fundamental physical properties that provide insights into the purity and physical state of a compound under various temperatures. For a crystalline solid, a sharp melting point range is indicative of high purity.
This method is a standard and reliable technique for determining the melting point of a solid organic compound.
Methodology:
Sample Preparation: A small amount of the solid (3S)-3-(2-Methylphenoxy)pyrrolidine is finely powdered.
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor.
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
For liquid samples, the boiling point can be determined using a micro-reflux apparatus, which is suitable for small sample volumes.
Methodology:
Apparatus Setup: A small quantity of the liquid (3S)-3-(2-Methylphenoxy)pyrrolidine is placed in a micro-scale round-bottom flask with a boiling chip. A condenser is fitted vertically to the flask.
Heating: The flask is gently heated in a heating mantle or oil bath.
Observation: The liquid will begin to boil and the vapor will condense on the inner surface of the condenser, with the condensate returning to the flask.
Temperature Measurement: A thermometer is positioned so that the bulb is just above the surface of the boiling liquid, in the vapor phase.
Data Recording: The stable temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point.
Diagram of Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Acidity Constant (pKa) Determination
The pKa value is a critical parameter for ionizable compounds, as it determines the extent of ionization at a given pH. For (3S)-3-(2-Methylphenoxy)pyrrolidine, the secondary amine in the pyrrolidine ring is basic and will be protonated at acidic pH. Potentiometric titration is a highly accurate method for determining the pKa of amines.
Causality: This method relies on the principle that the pH of a solution containing a weak base changes in a predictable manner as a strong acid is added. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine are equal.
Methodology:
Sample Preparation: A precise amount of (3S)-3-(2-Methylphenoxy)pyrrolidine is dissolved in a known volume of deionized water to create a solution of known concentration.
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated as the pH at the half-equivalence point.
Diagram of pKa Determination Workflow
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water, is a crucial determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for LogP determination.
Causality: This method directly measures the partitioning of a compound between two immiscible liquid phases, typically octan-1-ol (representing a lipidic environment) and water (representing an aqueous environment), at equilibrium.
Methodology:
Phase Preparation: Octan-1-ol and water are mutually saturated by shaking them together and allowing the phases to separate.
Sample Preparation: A known amount of (3S)-3-(2-Methylphenoxy)pyrrolidine is dissolved in one of the phases (usually the one in which it is more soluble).
Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel or vial.
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to distribute between the two phases until equilibrium is reached.
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Diagram of LogP Determination Workflow
Caption: Workflow for LogP Determination by the Shake-Flask Method.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (3S)-3-(2-Methylphenoxy)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features:
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the 2-methylphenyl group.
Pyrrolidine Protons: A series of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm) corresponding to the protons on the pyrrolidine ring. The proton at the chiral center (C3) will likely appear as a multiplet.
Methyl Protons: A singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the methyl group on the phenyl ring.
N-H Proton: A broad singlet that may be exchangeable with D₂O, corresponding to the secondary amine proton.
Expected ¹³C NMR Spectral Features:
Aromatic Carbons: Signals in the downfield region (typically δ 110-160 ppm) for the carbons of the 2-methylphenyl group.
Pyrrolidine Carbons: Signals in the aliphatic region (typically δ 20-70 ppm) for the carbons of the pyrrolidine ring.
Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
Functional Group
Expected Wavenumber (cm⁻¹)
Interpretation
N-H Stretch (secondary amine)
3300-3500 (broad)
Indicates the presence of the secondary amine in the pyrrolidine ring.
C-H Stretch (aromatic)
3000-3100
Corresponds to the C-H bonds of the phenyl ring.
C-H Stretch (aliphatic)
2850-3000
Corresponds to the C-H bonds of the pyrrolidine and methyl groups.
C=C Stretch (aromatic)
1450-1600
Indicates the presence of the aromatic ring.
C-N Stretch
1020-1250
Corresponds to the carbon-nitrogen bond in the pyrrolidine ring.
C-O Stretch (aryl ether)
1200-1275 (strong)
Indicates the ether linkage between the phenyl and pyrrolidine rings.
Solubility Profile
The solubility of (3S)-3-(2-Methylphenoxy)pyrrolidine is a critical factor for its handling, formulation, and biological activity. As a general principle, the pyrrolidine moiety can enhance aqueous solubility.[4]
Qualitative Solubility Assessment:
Aqueous Solubility: Due to the presence of the basic nitrogen atom, which can be protonated to form a salt, the compound is expected to have some solubility in acidic aqueous solutions. Its solubility in neutral water is likely to be lower due to the hydrophobic 2-methylphenoxy group.
Organic Solubility: The compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and chloroform, which is typical for molecules of this size and polarity.[2]
Safety and Handling
According to available safety data, 3-(2-Methylphenoxy)pyrrolidine is classified as an irritant.[1]
Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
Conclusion
This technical guide has outlined the core physicochemical properties of (3S)-3-(2-Methylphenoxy)pyrrolidine and provided detailed, validated protocols for their experimental determination. While specific experimental data for some properties of this molecule are not yet widely published, the methodologies described herein provide a robust framework for researchers to characterize this and similar compounds. A thorough understanding of these properties is fundamental to advancing the potential applications of (3S)-3-(2-Methylphenoxy)pyrrolidine in medicinal chemistry and drug development.
ResearchGate. Water Solubility or miscibility of N-acetyl pyrrolidine?.
PubChemLite. 3-(2-methylphenoxy)pyrrolidine.
ChemRxiv. Synthesis and biological characterization of [3.1.0], [3.2.0], [3.3.0], and [3.4.0] bicyclic pyrrolidine.
PubMed. Preclinical Characterization of (R)-3-((3 S,4 S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), a Novel, Intravenous, Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator with Potential in Major Depressive Disorder.
PubMed. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships.
MDPI. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity.
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Technical Whitepaper: Physicochemical Profiling of (3S)-3-(2-Methylphenoxy)pyrrolidine
Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Molecular Weight, Boiling Point Thermodynamics, and Analytical Methodologies Executive Summary (3S...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Content Focus: Molecular Weight, Boiling Point Thermodynamics, and Analytical Methodologies
Executive Summary
(3S)-3-(2-Methylphenoxy)pyrrolidine is a highly versatile, chiral secondary amine utilized extensively as a building block in medicinal chemistry. Featuring a pyrrolidine core linked via an ether bridge to an ortho-cresol (2-methylphenoxy) moiety, this compound is a critical intermediate in the synthesis of neuroactive agents, including oxytocin antagonists[1] and monoamine reuptake inhibitors.
Understanding its precise physicochemical properties—specifically its molecular weight and boiling point—is paramount for downstream applications. These metrics dictate everything from the compound's pharmacokinetic viability (Lipinski's Rule of 5) to the thermal parameters required for its industrial-scale purification.
Structural and Chemical Identity
Before analyzing its physical properties, it is essential to define the compound's structural parameters. The molecule exists as a specific (S)-enantiomer, though the racemic mixture is often cataloged under the synonym 3-(o-Tolyloxy)pyrrolidine[2].
IUPAC Name: (3S)-3-(2-Methylphenoxy)pyrrolidine
CAS Registry Number: 900572-43-2 (S-enantiomer) | 46196-54-7 (Racemate)[3]
The molecular weight (MW) of (3S)-3-(2-Methylphenoxy)pyrrolidine is 177.247 g/mol [4]. Its monoisotopic exact mass is calculated at 177.11536 Da [3].
Causality in Drug Design
As a Senior Application Scientist, I emphasize that a molecular weight of 177.25 g/mol is a massive strategic advantage in Fragment-Based Lead Discovery (FBLD). Because it falls well below the 300 Da threshold of the "Rule of 3," researchers can append large pharmacophores (e.g., triazole or pyrimidine rings) to the pyrrolidine nitrogen without exceeding the 500 Da limit of Lipinski's Rule of 5. The low molecular weight ensures a high Ligand Efficiency (LE), maximizing target binding per heavy atom.
Protocol 1: Exact Mass Validation via LC-HRMS (Self-Validating System)
To confirm the identity and purity of synthesized batches, nominal mass (177 Da) is insufficient due to potential isobaric impurities. High-Resolution Mass Spectrometry (HRMS) must be employed.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.
Chromatography: Inject 2 µL onto a C18 UPLC column (50 mm × 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
Ionization (Causality): Utilize Electrospray Ionization in positive mode (ESI+). Why? The secondary amine (pKₐ ~ 9.0) readily accepts a proton in the acidic mobile phase, generating a strong [M+H]⁺ signal.
Self-Validation Step: Introduce a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run. This corrects for instrumental drift in real-time, ensuring mass accuracy remains < 5 ppm.
Data Extraction: Monitor for the exact mass of the protonated adduct: 178.1226 Da (C₁₁H₁₆NO⁺).
Thermal Thermodynamics: Boiling Point Determination
Theoretical Data
The atmospheric boiling point (760 mmHg) of (3S)-3-(2-Methylphenoxy)pyrrolidine is thermodynamically estimated at 265 °C – 275 °C .
Causality in Process Chemistry
The relatively high boiling point for a molecule of this size is dictated by two intermolecular forces:
Hydrogen Bonding: The secondary amine (-NH) acts as both a hydrogen bond donor and acceptor, creating strong intermolecular networks.
Steric Hindrance: The ortho-methyl group on the phenoxy ring restricts the rotational freedom of the ether linkage, slightly increasing the energy required for vaporization compared to an unsubstituted analog.
The Vacuum Imperative: Heating an amine-ether to >250 °C at atmospheric pressure exposes it to oxidative degradation (N-oxidation) and thermal cleavage of the ether bond. Therefore, industrial purification must utilize vacuum distillation. Under reduced pressure (e.g., 1.5 to 2.0 mbar), the boiling point drops to a manageable 110 °C – 125 °C .
Protocol 2: Thermal Profiling via DSC and Micro-Distillation
To safely establish distillation parameters, a self-validating thermal analysis is required before scaling up.
Step-by-Step Methodology:
DSC Calibration (Self-Validation): Calibrate the Differential Scanning Calorimeter (DSC) using high-purity Indium (Tₘ = 156.6 °C) and Zinc (Tₘ = 419.5 °C). This ensures the calorimetric cell is highly accurate across the target temperature range.
Sample Loading: Hermetically seal 5.0 mg of the compound in an aluminum pan with a 50 µm pinhole (to allow vapor escape without pressure buildup).
Thermal Ramping: Purge the chamber with dry Nitrogen (50 mL/min) to prevent oxidation. Ramp the temperature from 25 °C to 300 °C at 10 °C/min.
Data Interpretation: Identify the onset of the endothermic vaporization peak.
Vacuum Distillation Translation: Transfer the bulk liquid to a short-path distillation apparatus. Apply a high vacuum (2.0 mbar) and slowly heat the oil bath. Collect the main fraction when the vapor temperature stabilizes at ~115 °C, leaving thermal degradation products in the boiling flask.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary and Pharmacological Context
(3S)-3-(2-Methylphenoxy)pyrrolidine (CAS: 46196-54-7) is a chiral, nitrogen-containing heterocyclic building block and pharmacophore frequently utilized in the development of centrally acting therapeutics, including monoamine reuptake inhibitors and oxytocin antagonists[1],[2]. Because of its lipophilic aryloxy ether linkage and basic pyrrolidine core, the molecule readily crosses the blood-brain barrier.
While this structural motif drives potent on-target efficacy, it introduces specific preclinical safety liabilities. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic toxicology of this compound class and provide a self-validating, step-by-step framework for evaluating its safety in animal models prior to Investigational New Drug (IND) submission.
Structural Toxicology and Mechanistic Liabilities
To design an effective in vivo toxicity program, we must first understand the molecular liabilities of the compound. The toxicity profile of (3S)-3-(2-Methylphenoxy)pyrrolidine is governed by two primary structural features:
The Pyrrolidine Ring (Bioactivation Risk): Saturated cyclic amines are notorious for cytochrome P450 (CYP)-mediated bioactivation. Hepatic enzymes (primarily CYP3A4 and CYP2D6) can oxidize the α-carbon of the pyrrolidine ring, generating an electrophilic endocyclic iminium ion[3]. If cellular glutathione (GSH) is depleted, this reactive intermediate can covalently bind to nucleophilic sites on hepatic proteins or DNA, leading to drug-induced liver injury (DILI) or genotoxicity.
The 2-Methylphenoxy Moiety (Metabolic Clearance): The ortho-methyl group is highly susceptible to benzylic oxidation, while the aromatic ring undergoes hydroxylation. This rapid first-pass metabolism often necessitates higher oral dosing in rodent models to achieve systemic exposure, which can inadvertently trigger off-target gastrointestinal or hepatic stress.
CYP450-mediated bioactivation of the pyrrolidine ring to reactive iminium intermediates.
Predictive In Vivo Toxicity Profile
Based on homologous aryloxy pyrrolidine derivatives evaluated in preclinical models[4], the anticipated in vivo toxicity profile in rodent (Sprague-Dawley rat) and non-rodent (Beagle dog) models is summarized below.
Table 1: Anticipated Toxicokinetic and Toxicity Parameters
Parameter
Predictive Range / Observation
Toxicological Rationale & Causality
Oral Bioavailability (F%)
35% - 55%
Extensive first-pass hepatic metabolism of the 2-methylphenoxy group limits systemic exposure.
Driven by hepatic CYP induction/clearance and the compound's lipophilic CNS penetration.
Genotoxicity (Ames)
Negative (Parent)
The parent molecule is non-mutagenic; however, iminium metabolites require S9 activation to assess true risk[3].
NOAEL (28-Day Rat)
15 - 30 mg/kg/day
Dose-limiting toxicity is typically reversible centrilobular hepatocellular hypertrophy.
Self-Validating Experimental Methodologies
To establish a trustworthy safety profile, experimental protocols must be designed as self-validating systems . This means building internal controls that prevent false negatives (e.g., assuming a drug is safe when it simply wasn't absorbed) and false positives (e.g., mistaking formulation artifacts for drug toxicity).
Self-validating in vivo toxicity workflow integrating toxicokinetics and histopathology.
Protocol: 28-Day Repeated Dose Oral Toxicity Study with Toxicokinetics (Rodent)
This protocol evaluates the subchronic toxicity of (3S)-3-(2-Methylphenoxy)pyrrolidine, integrating a Functional Observational Battery (FOB) due to the compound's CNS activity[4].
Step 1: Animal Husbandry and Group Assignment
Action: Acclimate 80 Sprague-Dawley rats (40 male, 40 female) for 7 days. Randomize into four main groups (Vehicle Control, Low, Mid, and High Dose; n=10/sex/group) and three Toxicokinetic (TK) satellite groups (n=3/sex/dose).
Causality: Age- and weight-matched randomization prevents biological variance from skewing dose-response curves.
Step 2: Dose Formulation and Analytical Validation
Action: Suspend the compound in 0.5% Methylcellulose/0.1% Tween-80. Analyze samples from the top, middle, and bottom of the suspension via HPLC-UV before dosing.
Self-Validation: This step proves homogeneity and stability. If toxicity is absent in vivo, this analytical data validates that the animals received the exact intended dose, ruling out compound degradation or precipitation as a confounding factor.
Step 3: Test Article Administration
Action: Administer via oral gavage once daily for 28 consecutive days. Dosing volume must not exceed 10 mL/kg.
Step 4: Functional Observational Battery (FOB)
Action: On Days 7, 14, and 27, conduct FOB assessments (home cage, handling, open field, sensory, neuromuscular, and physiological observations).
Causality: Because aryloxy pyrrolidines interact with CNS targets (e.g., oxytocin receptors or monoamine transporters), standard clinical observations are insufficient. The FOB systematically quantifies neurotoxicity (e.g., altered grip strength, pupillary reflex) that precedes systemic organ failure.
Step 5: Toxicokinetic (TK) Sampling (The Validation Loop)
Action: On Day 1 and Day 28, collect blood from the satellite TK groups at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify plasma concentrations using LC-MS/MS.
Self-Validation: TK data creates a closed logical loop. If the main study shows a No Observed Adverse Effect Level (NOAEL) at the High Dose, the TK data (AUC and Cmax) proves the drug actually reached systemic circulation, definitively ruling out poor gastrointestinal absorption as the cause of the "clean" safety profile.
Step 6: Clinical Pathology and Necropsy
Action: On Day 29, euthanize main study animals. Collect blood for hematology, coagulation, and clinical chemistry (specifically AST, ALT, and ALP to monitor pyrrolidine-induced hepatotoxicity). Perform macroscopic necropsy and weigh organs (brain, liver, kidneys, heart).
Step 7: Histopathological Evaluation
Action: Fix tissues in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist must evaluate the liver for centrilobular hypertrophy or necrosis, correlating findings with Day 28 clinical chemistry data.
References
Google Patents. NL1030961C2 - Substituted triazole derivatives as oxytocin antagonists.[2]
Chemical Research in Toxicology (ACS). Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate.[Link][3]
Molecules (MDPI). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation.[Link][4]
Application Note: Handling, Storage, and Synthetic Integration of (3S)-3-(2-Methylphenoxy)pyrrolidine
Executive Summary & Mechanistic Rationale (3S)-3-(2-Methylphenoxy)pyrrolidine is a highly valuable chiral building block widely utilized in medicinal chemistry and drug discovery. The aryloxypyrrolidine pharmacophore is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
(3S)-3-(2-Methylphenoxy)pyrrolidine is a highly valuable chiral building block widely utilized in medicinal chemistry and drug discovery. The aryloxypyrrolidine pharmacophore is a privileged scaffold frequently found in central nervous system (CNS) therapeutics, including selective serotonin/norepinephrine reuptake inhibitors (SSRIs/SNRIs) and oxytocin antagonists.
The stereochemical integrity of the (3S) configuration is critical, as spatial orientation within receptor binding pockets directly dictates pharmacological efficacy and off-target toxicity. Mechanistically, the presence of the 2-methylphenoxy group at the 3-position exerts an inductive electron-withdrawing effect, slightly attenuating the nucleophilicity of the secondary amine compared to unsubstituted pyrrolidine. This electronic modulation necessitates careful selection of catalysts and reaction conditions—particularly in transition-metal-catalyzed cross-couplings—to ensure efficient substrate binding and product turnover without inducing racemization or ether cleavage.
Physicochemical Properties & Safety Profile
To ensure experimental reproducibility and laboratory safety, researchers must adhere to the physical and hazard parameters outlined below [1].
≥ 95% (Enantiomeric Excess >98% typically required)
GHS Health Hazards
H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Recommended Storage
Ambient temperature (Short-term); 4 °C under Argon (Long-term)
Laboratory Handling & Storage Best Practices
The handling of chiral secondary amines requires strict protocols to maintain both chemical purity and enantiomeric excess (ee).
Prevention of Carbamate Formation (Causality): Secondary amines readily react with atmospheric carbon dioxide (
CO2
) to form insoluble carbamate salts. This process not only degrades the reagent but alters the precise stoichiometry required for catalytic reactions. Protocol: Always purge the headspace of the storage vial with high-purity Argon or Nitrogen before sealing. Store over molecular sieves if repeated aliquoting is required.
Stereocenter Stability: The (3S) stereocenter is generally robust under standard alkylation and arylation conditions because the proton at the 3-position is not highly acidic. However, exposure to extremely strong, non-nucleophilic bases (e.g., Lithium diisopropylamide - LDA) at elevated temperatures should be avoided to prevent potential
β
-elimination or ether degradation.
PPE & Environmental Controls: Due to its H315/H319/H335 hazard profile, handling must be conducted inside a certified chemical fume hood using nitrile gloves and splash goggles [1].
This protocol describes the coupling of (3S)-3-(2-Methylphenoxy)pyrrolidine with an aryl halide to synthesize complex N-aryl scaffolds [2, 3].
Mechanistic Rationale: Because the aryloxy group reduces the amine's nucleophilicity, an electron-rich, sterically demanding biarylphosphine ligand (e.g., XPhos or BrettPhos) is required. This ligand accelerates the reductive elimination step, preventing the catalyst from stalling at the stable Pd(II)-amido intermediate. Sodium tert-butoxide (NaOtBu) is used as the base to rapidly deprotonate the coordinated amine.
Step-by-Step Methodology:
Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a 20 mL reaction vial equipped with a magnetic stir bar. Cool under a continuous stream of Argon.
Reagent Loading: Add the aryl bromide (1.0 equiv, 1.0 mmol),
Pd2(dba)3
(0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv, 1.5 mmol) to the vessel.
Inert Atmosphere Establishment: Seal the vessel with a septum. Evacuate and backfill with Argon three times to remove all atmospheric oxygen. (Causality:
O2
rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle).
Addition of Amine and Solvent: Dissolve (3S)-3-(2-Methylphenoxy)pyrrolidine (1.2 equiv, 1.2 mmol) in anhydrous, degassed toluene (5.0 mL). Inject this solution into the reaction vessel via syringe.
Reaction Execution: Replace the septum with a Teflon-lined crimp cap under Argon flow. Heat the reaction mixture in an oil bath at 90 °C for 12–16 hours with vigorous stirring.
Reaction Monitoring: Monitor completion via LC-MS or TLC. The disappearance of the aryl halide indicates completion.
Workup and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Protocol B: Reductive Amination with Aldehydes
Mechanistic Rationale: Sodium triacetoxyborohydride (
NaBH(OAc)3
) is selected over sodium borohydride (
NaBH4
) because the electron-withdrawing acetate ligands significantly reduce its hydride-donating power. This allows it to selectively reduce the transiently formed iminium ion without prematurely reducing the starting aldehyde.
Step-by-Step Methodology:
In a round-bottom flask, dissolve the target aldehyde (1.0 equiv, 1.0 mmol) and (3S)-3-(2-Methylphenoxy)pyrrolidine (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).
Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.
Add
NaBH(OAc)3
(1.5 equiv, 1.5 mmol) in three distinct portions over 15 minutes to control the exotherm.
Stir the reaction at room temperature for 4–6 hours under a nitrogen atmosphere.
Quench the reaction by slowly adding saturated aqueous
NaHCO3
(10 mL) until gas evolution ceases.
Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over
MgSO4
, and concentrate under reduced pressure.
Pathway Visualizations
Decision tree for the synthetic integration of (3S)-3-(2-Methylphenoxy)pyrrolidine.
Palladium-catalyzed Buchwald-Hartwig amination cycle for aryloxypyrrolidines.
References
National Center for Biotechnology Information (PMC). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules (Basel, Switzerland).[Link]
Application
Application Notes and Protocols for In Vitro Characterization of (3S)-3-(2-Methylphenoxy)pyrrolidine
Authored by: Your Senior Application Scientist Introduction: (3S)-3-(2-Methylphenoxy)pyrrolidine is a novel small molecule with a chemical structure suggestive of potential interaction with CNS targets, particularly the...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Your Senior Application Scientist
Introduction: (3S)-3-(2-Methylphenoxy)pyrrolidine is a novel small molecule with a chemical structure suggestive of potential interaction with CNS targets, particularly the monoamine transporter system. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of receptors and transporters.[1] This document provides a comprehensive guide for the in vitro characterization of this compound, outlining detailed protocols for assessing its primary activity, selectivity, and potential off-target liabilities. The experimental workflow is designed to build a robust pharmacological profile, essential for researchers in drug discovery and development.
The primary hypothesis, based on structural similarity to known psychoactive agents, is that (3S)-3-(2-Methylphenoxy)pyrrolidine functions as a monoamine reuptake inhibitor.[2] The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are critical regulators of neurotransmission and are key targets for therapeutics treating a range of psychiatric and neurological disorders.[3][4][5] Therefore, the initial assays will focus on quantifying the compound's inhibitory activity at these three transporters. Subsequent assays will explore selectivity against other CNS targets and assess general cytotoxicity.
Part 1: Primary Target Engagement - Monoamine Transporter Inhibition
The first step in characterizing (3S)-3-(2-Methylphenoxy)pyrrolidine is to determine its potency as an inhibitor of the dopamine, norepinephrine, and serotonin transporters. This will be accomplished using a combination of functional uptake assays and competitive binding assays.
This assay directly measures the ability of (3S)-3-(2-Methylphenoxy)pyrrolidine to block the uptake of neurotransmitters into cells expressing the respective transporters.[3] A fluorescence-based assay is recommended for its high-throughput capability and avoidance of radioactivity.[5][6][7][8]
Principle: Cells stably expressing human DAT, NET, or SERT are incubated with the test compound before the addition of a fluorescent substrate that mimics the natural neurotransmitter.[6][7] If the compound inhibits the transporter, the fluorescent substrate cannot enter the cell, resulting in a lower intracellular fluorescence signal. A masking dye is used to quench the fluorescence of the extracellular substrate, allowing for a no-wash protocol.[7]
Experimental Workflow:
Caption: Workflow for the fluorescence-based neurotransmitter uptake inhibition assay.
Detailed Protocol:
Cell Culture and Plating:
Culture HEK293 or CHO cells stably expressing human DAT, NET, or SERT in the recommended growth medium.
Seed the cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will yield a confluent monolayer the next day (e.g., 40,000-60,000 cells/well for a 96-well plate).[6]
Incubate the plates at 37°C and 5% CO2 for 20-24 hours.[6]
Compound Preparation:
Prepare a stock solution of (3S)-3-(2-Methylphenoxy)pyrrolidine in DMSO.
Perform a serial dilution of the compound in assay buffer (e.g., Hank's Balanced Salt Solution with HEPES) to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.[7]
Assay Procedure:
Gently wash the cell monolayer with pre-warmed assay buffer.
Add the diluted (3S)-3-(2-Methylphenoxy)pyrrolidine or control compounds (e.g., nomifensine for DAT, desipramine for NET, paroxetine for SERT) to the wells.[9] Include vehicle-only wells for 100% uptake and a known potent inhibitor for 0% uptake.
Pre-incubate the plate at 37°C for 10-20 minutes.[10]
Initiate the uptake by adding the fluorescent substrate solution (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[6][7]
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes) for endpoint assays, or immediately begin reading for kinetic assays.[6]
Data Acquisition and Analysis:
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
Subtract the background fluorescence (wells with a maximally inhibiting concentration of a standard inhibitor).
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Parameter
Recommended Condition
Cell Lines
HEK-hDAT, HEK-hNET, HEK-hSERT
Plate Format
96- or 384-well, black-walled, clear-bottom
Compound Concentration Range
0.1 nM to 100 µM (example)
Incubation Times
10-20 min pre-incubation, 10-30 min uptake
Controls
Vehicle (0% inhibition), Known Inhibitor (100% inhibition)
Mechanistic Validation: Radioligand Binding Assay
To complement the functional data, a competitive radioligand binding assay will determine the binding affinity (Ki) of (3S)-3-(2-Methylphenoxy)pyrrolidine for DAT, NET, and SERT. This assay is considered the gold standard for quantifying ligand-receptor interactions.
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the transporter. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Detailed Protocol:
Membrane Preparation:
Harvest cultured cells expressing the target transporter.
Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.[10]
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[10]
Assay Setup:
In a 96-well plate, add the following to each well in triplicate:
Binding buffer (for total binding) or a high concentration of a non-labeled specific ligand (for non-specific binding).[10]
Varying concentrations of (3S)-3-(2-Methylphenoxy)pyrrolidine.
A fixed concentration of the appropriate radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [125I]RTI-55 for SERT).[10][12][13]
The prepared cell membrane suspension.
Incubation and Filtration:
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[10]
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to trap the membranes with the bound radioligand.[11]
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]
Data Acquisition and Analysis:
Allow the filters to dry, then add a scintillation cocktail.
Measure the radioactivity in each well using a scintillation counter.[11]
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percent specific binding against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Transporter
Radioligand Example
Non-specific Ligand
DAT
[3H]WIN 35,428
GBR 12909
NET
[3H]Nisoxetine
Desipramine
SERT
[125I]RTI-55
Citalopram
Part 2: Selectivity and Off-Target Profiling
After establishing the primary activity of (3S)-3-(2-Methylphenoxy)pyrrolidine, it is crucial to assess its selectivity. High selectivity for the intended target(s) over other related proteins is a key attribute of a promising drug candidate, as off-target interactions can lead to undesirable side effects.[11][14][15][16]
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters.[17] Inhibition of these enzymes can potentiate the effects of a reuptake inhibitor, but can also lead to adverse events.
Principle: This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H2O2) when the enzyme metabolizes its substrate.[17][18] In the presence of an inhibitor, the rate of H2O2 production is reduced.
Detailed Protocol:
Reagent Preparation:
Use a commercial MAO inhibitor screening kit.[17][18][19]
Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
Prepare serial dilutions of (3S)-3-(2-Methylphenoxy)pyrrolidine. Include known inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) as controls.[18][19]
Assay Procedure:
In a 96-well plate, add the MAO enzyme and the test compound or control.
Incubate for a short period to allow for inhibitor-enzyme interaction.[18]
Initiate the reaction by adding the substrate (e.g., p-tyramine) and the detection reagent (containing horseradish peroxidase and a fluorogenic probe).[17][18]
Incubate at 37°C for a specified time (e.g., 20-30 minutes).[19]
Data Acquisition and Analysis:
Measure the fluorescence intensity.
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 values for MAO-A and MAO-B.
Broad Off-Target Screening Panel
To identify potential unforeseen interactions, (3S)-3-(2-Methylphenoxy)pyrrolidine should be screened against a broad panel of receptors, transporters, ion channels, and enzymes.[20] This is a standard practice in safety pharmacology to de-risk drug candidates early in development.[20]
Recommendation: Utilize a contract research organization (CRO) that offers comprehensive in vitro safety pharmacology screening services. A standard panel often includes targets clinically linked to adverse drug reactions.[20] The compound should initially be screened at a single high concentration (e.g., 10 µM).[20] Any significant inhibition (>50%) should be followed up with dose-response curves to determine IC50 or Ki values.
Part 3: Cellular Health Assessment - Cytotoxicity Assay
It is essential to ensure that the observed inhibitory effects in the primary assays are not a result of the compound being toxic to the cells.[21][22] A simple and robust cell viability assay should be performed in parallel with the functional assays, using the same cell lines.
Principle: A common method measures the metabolic activity of viable cells. For example, the MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[23] The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
Cell Plating and Treatment:
Plate the same cell lines used in the uptake assays (e.g., HEK293) at an appropriate density in a 96-well plate.
After 24 hours, replace the medium with fresh medium containing serial dilutions of (3S)-3-(2-Methylphenoxy)pyrrolidine. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
Incubate for a period relevant to the primary functional assays (e.g., 24 hours).
Assay Procedure:
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
Data Acquisition and Analysis:
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Plot the percent viability against the logarithm of the compound concentration to determine the CC50 value.
Interpretation of Results: The CC50 value should be significantly higher than the IC50 values obtained from the monoamine transporter assays. A therapeutic index (CC50/IC50) greater than 100 is generally considered favorable, indicating that the compound's primary activity occurs at concentrations well below those that cause cytotoxicity.
References
SciSpace. (2021, January 5). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors.
PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]
PMC. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]
PMC. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. [Link]
PMC. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
PubMed. (2008, March 30). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]
PMC. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. [Link]
PMC. Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization. [Link]
American Journal of Psychiatry. Inhibition of Norepinephrine Uptake in Patients with Major Depression Treated with Paroxetine. [Link]
Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]
TW. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. [Link]
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
MDPI. (2023, May 21). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. [Link]
In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]
PubMed. (2013, March 1). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. [Link]
RSC Publishing. Determination of selective serotonin reuptake inhibitors in biological samples via magnetic stirring-assisted dispersive liquid–liquid microextraction followed by high performance liquid chromatography - RSC Advances. [Link]
FR. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]
ResearchGate. Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... [Link]
ResearchGate. (2016, February 8). (PDF) Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids. [Link]
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
PMC - NIH. In silico off-target profiling for enhanced drug safety assessment. [Link]
PMC. Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. [Link]
PMC. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
ResearchGate. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. [Link]
PubMed. (2015, July 15). In vitro Phase I and Phase II metabolism of α-pyrrolidinovalerophenone (α-PVP), methylenedioxypyrovalerone (MDPV) and methedrone by human liver microsomes and human liver cytosol. [Link]
PMC. Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives that Show Potent and Selective Anti-leukemic Activity. [Link]
MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]
Application Notes and Protocols for the Derivatization of (3S)-3-(2-Methylphenoxy)pyrrolidine in Drug Discovery
Introduction: The Strategic Value of the (3S)-3-(2-Methylphenoxy)pyrrolidine Scaffold The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the (3S)-3-(2-Methylphenoxy)pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, saturated structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor in achieving high target affinity and selectivity.[3] The specific stereoisomer, (3S)-3-(2-Methylphenoxy)pyrrolidine, presents a unique combination of a chiral center and a secondary amine, offering a versatile platform for generating diverse compound libraries with the potential for novel biological activities. The phenoxy substituent at the 3-position introduces a key aromatic interaction point, while the secondary amine serves as a prime handle for a multitude of derivatization reactions. This guide provides detailed protocols for the strategic derivatization of this scaffold, focusing on reactions that are robust, scalable, and relevant to modern drug discovery campaigns.
Derivatives of 3-phenoxypyrrolidine have shown potential as potent and balanced norepinephrine and serotonin reuptake inhibitors, highlighting their relevance in developing treatments for central nervous system (CNS) disorders.[4][5] Furthermore, N-arylated pyrrolidines, a key class of derivatives discussed herein, exhibit a broad range of biological activities, including anti-Alzheimer's, anticancer, and analgesic effects.[6][7] This underscores the therapeutic potential that can be unlocked through systematic derivatization of the (3S)-3-(2-Methylphenoxy)pyrrolidine core.
Core Derivatization Strategies: A Visual Overview
The secondary amine of (3S)-3-(2-Methylphenoxy)pyrrolidine is the primary site for chemical modification. The following diagram illustrates the principal derivatization pathways discussed in this guide.
Caption: Key derivatization pathways for (3S)-3-(2-Methylphenoxy)pyrrolidine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key derivatization reactions. It is crucial that all reactions involving air- or moisture-sensitive reagents are performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: N-Acylation via Acyl Chlorides
N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing the compound's pharmacokinetic and pharmacodynamic properties.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of the pyrrolidine scaffold.
Step-by-Step Procedure:
Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add a solution of (3S)-3-(2-Methylphenoxy)pyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM).
Cooling: Cool the solution to 0 °C in an ice bath.
Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.[8]
Reagent Addition: Dissolve the desired acyl chloride (1.05 eq.) in anhydrous DCM. Add the acyl chloride solution dropwise to the cooled pyrrolidine solution over 15-30 minutes.[8]
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale: The use of triethylamine is to neutralize the hydrochloric acid byproduct generated during the reaction.[8] Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for N-alkylation that avoids the potential for over-alkylation that can occur with alkyl halides. This method involves the formation of an iminium ion intermediate, which is then reduced in situ.
Step-by-Step Procedure:
Preparation: In a round-bottom flask, dissolve (3S)-3-(2-Methylphenoxy)pyrrolidine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), to the mixture.
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Rationale: Sodium triacetoxyborohydride is a preferred reducing agent for reductive amination as it is mild and tolerant of a wide range of functional groups.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
The introduction of an aryl group directly onto the pyrrolidine nitrogen can significantly impact a compound's biological activity by introducing additional steric and electronic properties.[6][7] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.[9][10]
Workflow for N-Arylation
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Step-by-Step Procedure:
Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and a suitable phosphine ligand such as RuPhos (0.04 eq.).[9]
Base and Solvent Addition: Add sodium tert-butoxide (1.4 eq.). Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane via syringe.[9]
Amine Addition: Add (3S)-3-(2-Methylphenoxy)pyrrolidine (1.2 eq.) via syringe.
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.[9]
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.[9]
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[9]
Rationale: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often effective for coupling with secondary amines.[10] The use of a strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate the catalytic cycle.
Purification and Characterization
The purification and characterization of the synthesized derivatives are essential to confirm their identity and purity.
Technique
Purpose
Typical Observations
Column Chromatography
Purification of the crude product.
Separation of the desired product from starting materials and byproducts based on polarity.
Thin Layer Chromatography (TLC)
Reaction monitoring and fraction analysis during chromatography.
Visualization of spots under UV light or with a staining agent to assess reaction completion and purity.
¹H and ¹³C NMR Spectroscopy
Structural elucidation.
Chemical shifts, coupling constants, and integration confirm the covalent structure of the new derivative.
Mass Spectrometry (MS)
Determination of molecular weight.
The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the expected mass of the synthesized compound.[11]
High-Performance Liquid Chromatography (HPLC)
Purity assessment.
A single major peak indicates a high degree of purity. Chiral HPLC can be used to confirm enantiomeric purity.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
Functional group identification.
Characteristic absorption bands for newly introduced functional groups (e.g., C=O stretch for amides).[11]
Troubleshooting and Optimization
Problem
Possible Cause(s)
Suggested Solution(s)
Low Reaction Yield
- Incomplete reaction. - Degradation of starting materials or product. - Inefficient purification.
- Increase reaction time or temperature. - Use fresh, high-purity reagents and anhydrous solvents. - Optimize chromatography conditions (solvent system, silica gel).
Multiple Spots on TLC
- Formation of side products. - Presence of unreacted starting materials.
- Re-evaluate reaction conditions (temperature, stoichiometry). - Consider alternative reagents or catalysts.[8]
Difficulty in Purification
- Product has similar polarity to impurities.
- Explore different chromatography techniques (e.g., reverse-phase). - Consider recrystallization if the product is a solid.
Inconsistent Results
- Variability in reagent quality. - Presence of moisture or oxygen in the reaction.
- Use reagents from a reliable source. - Ensure all glassware is oven-dried and the reaction is maintained under a strict inert atmosphere.
Conclusion
The derivatization of (3S)-3-(2-Methylphenoxy)pyrrolidine offers a powerful strategy for generating novel chemical entities for drug discovery. The protocols outlined in this guide for N-acylation, N-alkylation, and N-arylation provide a solid foundation for synthesizing diverse libraries of compounds. By carefully selecting derivatization strategies and meticulously controlling reaction conditions, researchers can effectively explore the chemical space around this privileged scaffold, increasing the probability of identifying new drug candidates with improved therapeutic profiles.
References
Yi, C., She, Z., Cheng, Y., & Qu, J. (2018). p-Quinol Ethers and p-Quinone Monoacetals as Arylation and Oxidation Reagents: Tandem N-Arylation and α-Functionalization of Pyrrolidine via Redox-Neutral Three-Component Reaction. Organic Letters, 20(3), 668–671. Available from: [Link]
Bleasdale, J. E., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. Available from: [Link]
Chemistry Conferences 2026. Eco-friendly strategies for N-arylation of pyrrolidines and related frameworks. Available from: [Link]
OA Monitor Ireland. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Available from: [Link]
Giraldi, T., et al. (1974). Synthesis of Some N-carboxylic Acid Derivatives of 3-phenoxypyrrolidines, 4-phenoxypiperidines, and 3-phenoxynortropanes With Muscle Relaxant and Anticonvulsant Activities. Journal of Medicinal Chemistry, 17(9), 1000-1008. Available from: [Link]
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6523. Available from: [Link]
Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Available from: [Link]
Kopach, M. E., & Meyers, A. I. (1996). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry, 61(19), 6764–6769. Available from: [Link]
Padwa, A., et al. (1991). Facile synthesis of N-acyl-2-pyrrolines. The Journal of Organic Chemistry, 56(12), 3997–4004. Available from: [Link]
MDPI. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available from: [Link]
Chan, S. C. (1994). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International, 63(1-3), 113-128. Available from: [Link]
Scott, J. D., et al. (2012). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 3(4), 303-307. Available from: [Link]
MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]
Oriental Journal of Chemistry. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Available from: [Link]
Chemistry LibreTexts. Derivatization. Available from: [Link]
ResearchGate. Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Available from: [Link]
ResearchGate. Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? Available from: [Link]
Wasiak, W., & Ciszewska, W. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(12), 5493–5524. Available from: [Link]
Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available from: [Link]
ResearchGate. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Available from: [Link]
ACS Publications. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine. Available from: [Link]
Semantic Scholar. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]
Arkivoc. Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Available from: [Link]
Technical Support Center: Yield Optimization for (3S)-3-(2-Methylphenoxy)Pyrrolidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis of (3S)-3-(2-methylphenoxy)pyrrolidine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis of (3S)-3-(2-methylphenoxy)pyrrolidine. The standard synthetic route relies on a Mitsunobu reaction between (3R)-N-Boc-3-pyrrolidinol and 2-methylphenol (o-cresol), followed by Boc deprotection.
While the Mitsunobu protocol is a foundational method for stereochemical inversion[1], the ortho-methyl group on the phenol introduces severe steric hindrance. This physical bulk impedes the critical SN2 displacement step, leading to poor yields, racemization, and frustrating purification bottlenecks. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your workflow.
Visual Workflow & Troubleshooting Logic
Diagnostic workflow and troubleshooting logic for the Mitsunobu synthesis of the (3S) target.
Q1: Why is my overall yield consistently below 50% during the Mitsunobu step?Causality: The thermodynamics of the reaction are favorable (the pKa of 2-methylphenol is ~10.2, well below the standard Mitsunobu threshold of 11). The issue is strictly kinetic. The reaction proceeds via the formation of a betaine intermediate, which activates the secondary alcohol into a good leaving group. The deprotonated 2-methylphenoxide must then perform a backside SN2 attack[1]. However, the ortho-methyl group creates significant steric bulk that drastically slows down this displacement. When the desired SN2 pathway is prohibitively slow, the activated phosphonium intermediate decomposes or undergoes an intramolecular elimination to form an unwanted N-Boc-3-pyrroline byproduct.
Solution: To overcome the activation energy barrier imposed by sterics, you must increase the collision frequency. Running the reaction at a high concentration (e.g., 1.0 M to 3.0 M) combined with ultrasonication has been proven to vastly accelerate the coupling of sterically hindered phenols, pushing yields from <10% to synthetically useful levels (>70%)[2]. Additionally, switching from DEAD to DIAD provides slightly better steric accommodation.
Q2: How do I prevent racemization and ensure high enantiomeric excess (ee) of the (3S) product?Causality: The Mitsunobu reaction is celebrated for its clean stereochemical inversion[3]. However, if the SN2 attack is delayed by steric hindrance, the highly activated C-O bond can spontaneously cleave, forming a transient carbocation (an SN1-like pathway). The phenoxide can then attack this planar carbocation from either face, leading to racemization.
Solution: Solvent selection is critical. Highly polar solvents like THF stabilize carbocations, promoting the unwanted SN1 pathway. Switch to a non-polar solvent like Toluene, which disfavors carbocation formation and forces the reaction through the concerted SN2 mechanism[3]. Furthermore, strict anhydrous conditions are non-negotiable; even trace moisture will hydrolyze the phosphonium intermediate.
Q3: What is the best way to remove the triphenylphosphine oxide (TPPO) byproduct?Causality: TPPO is highly polar and often co-elutes with the Boc-protected pyrrolidine derivative during silica gel chromatography, making purification a nightmare.
Solution: Implement a selective precipitation step before chromatography. After quenching the reaction, concentrate the mixture to a thick oil, then vigorously stir it in cold diethyl ether or methyl tert-butyl ether (MTBE) at 0 °C. The TPPO will precipitate as a white solid and can be removed via vacuum filtration. Alternatively, replacing standard PPh3 with polymer-bound triphenylphosphine (PS-PPh3) allows for the complete removal of the phosphine oxide byproduct via simple filtration.
Q4: If the Mitsunobu route remains problematic, what is a self-validating alternative protocol?Causality: Bypassing the phosphonium intermediate entirely avoids both the betaine decomposition issues and the generation of TPPO.
Solution: Utilize a two-step SN2 approach. First, convert (3R)-N-Boc-3-pyrrolidinol to the corresponding mesylate using methanesulfonyl chloride (MsCl) and triethylamine. Then, react the purified mesylate with sodium 2-methylphenoxide in DMF at 60 °C. This classical SN2 displacement also guarantees stereochemical inversion to the (3S) configuration and simplifies the impurity profile.
Quantitative Data Presentation
The following table summarizes the impact of different reaction parameters on the yield and enantiomeric excess (ee) of the (3S)-N-Boc-3-(2-methylphenoxy)pyrrolidine intermediate.
Solvent: Dissolve the mixture in anhydrous Toluene to achieve a high concentration of 1.0 M (approx. 10 mL). Cool the flask to 0 °C in an ice bath.
Activation: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.3 equiv, 13 mmol) dropwise over 15 minutes. The solution will turn yellow.
Sonication: Remove the ice bath and immediately transfer the flask to an ultrasonic bath (maintained at ~25 °C). Sonicate the reaction mixture for 2 hours[2].
Workup & TPPO Removal: Concentrate the mixture under reduced pressure. Resuspend the crude residue in 30 mL of cold MTBE (0 °C) and stir vigorously for 30 minutes. Filter the resulting white precipitate (TPPO) through a Celite pad.
Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate (3S)-N-Boc-3-(2-methylphenoxy)pyrrolidine.
Protocol B: Boc Deprotection to Yield Target Compound
This step removes the protecting group to yield the final free amine.
Dissolution: Dissolve the purified (3S)-N-Boc-3-(2-methylphenoxy)pyrrolidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).
Deprotection: Add a solution of 4M HCl in Dioxane (10.0 equiv). Stir at room temperature for 4 hours. Monitor by TLC until the starting material is completely consumed.
Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl.
Neutralization (Optional): To obtain the free base, dissolve the resulting hydrochloride salt in water, basify to pH 10 with 1M NaOH, and extract three times with Ethyl Acetate. Dry the combined organic layers over Na2SO4, filter, and concentrate to yield pure (3S)-3-(2-Methylphenoxy)pyrrolidine.
References
Title: Stereochemical Inversion of (R)-(-)
Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
Title: Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction
Source: The Journal of Organic Chemistry - ACS Publications
URL
Technical Support Center: HPLC Method Development for (3S)-3-(2-Methylphenoxy)Pyrrolidine Impurities
Welcome to the technical support center for the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis of impurities in (3S)-3-(2-Methylphenoxy)Pyrrolidine. This guide is designed for resea...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the development of High-Performance Liquid Chromatography (HPLC) methods for the analysis of impurities in (3S)-3-(2-Methylphenoxy)Pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this analytical challenge. The pyrrolidine ring is a key structural component in many pharmaceuticals, and ensuring the stereochemical purity of such compounds is critical for safety and efficacy.[1]
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your method development process.
Section 1: Foundational Knowledge
Understanding the Analyte: (3S)-3-(2-Methylphenoxy)Pyrrolidine
(3S)-3-(2-Methylphenoxy)Pyrrolidine is a chiral compound, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The specific stereochemistry is often crucial for its biological activity.[1][2] Impurities can arise from the synthesis process, degradation, or storage and may include diastereomers, enantiomers of related substances, or other degradation products. The primary goal of the HPLC method is to separate the main compound from all potential impurities.
Principles of Chiral HPLC
Separating enantiomers requires a chiral environment. In HPLC, this is typically achieved through one of two main approaches:
Direct Methods: Utilizing a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often a good starting point for pyrrolidine derivatives.[1]
Indirect Methods: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase.[1]
Direct methods are generally preferred for their simplicity and efficiency.[1]
Section 2: Troubleshooting Guide - A Question & Answer Approach
This section addresses common issues encountered during HPLC method development for (3S)-3-(2-Methylphenoxy)Pyrrolidine and its impurities.
Issue 1: Poor Resolution Between the Main Peak and an Impurity
Q: I am observing poor resolution (Rs < 1.5) between the (3S)-3-(2-Methylphenoxy)Pyrrolidine peak and a closely eluting impurity. What steps should I take to improve the separation?
A: Poor resolution is a common challenge, especially with structurally similar impurities. Here is a systematic approach to troubleshoot this issue:
Step 1: Optimize the Mobile Phase.
Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. Small changes can significantly impact selectivity.
Buffer pH: If using a reversed-phase method with an aqueous component, adjust the pH of the buffer. The ionization state of both the analyte and impurities can influence their retention and selectivity.
Additive: For basic compounds like pyrrolidines, adding a small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (0.1% v/v) can improve peak shape and resolution.[3] For acidic compounds, trifluoroacetic acid (TFA) may be beneficial.[3]
Step 2: Evaluate the Stationary Phase.
Column Chemistry: If mobile phase optimization is insufficient, consider a different column. If you are using a C18 column, try a phenyl-hexyl or a polar-embedded phase to introduce different separation mechanisms (e.g., π-π interactions).
Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) can increase efficiency and, consequently, resolution.
Step 3: Adjust Chromatographic Parameters.
Temperature: Lowering the column temperature can sometimes enhance chiral selectivity and improve resolution.[4]
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[4]
Issue 2: Peak Tailing
Q: My (3S)-3-(2-Methylphenoxy)Pyrrolidine peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.
Potential Causes & Solutions:
Cause
Solution
Active Sites on Silica
Add a competitive base like triethylamine (TEA) to the mobile phase to mask silanol groups.
Column Overload
Reduce the concentration of the injected sample.[5]
Column Contamination
Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]
Incompatible Sample Solvent
Dissolve the sample in the mobile phase or a weaker solvent.[5][6]
Dead Volume
Check all fittings and connections for improper installation.
Issue 3: Ghost Peaks Appearing in the Chromatogram
Q: I am seeing unexpected peaks (ghost peaks) in my chromatograms, even during blank injections. What is the source of this contamination?
A: Ghost peaks are a result of contamination in the HPLC system or the sample preparation process.
Troubleshooting Ghost Peaks:
Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents. Contaminants can leach from plastic containers, so use glass reservoirs where possible. Prepare fresh mobile phase daily.[7]
Sample Carryover: Clean the injector and autosampler needle. Implement a needle wash step with a strong solvent in your method.[8]
System Contamination: Flush the entire system, including the pump, injector, and detector, with a strong solvent like isopropanol.[6]
Degradation: The analyte may be degrading in the sample vial over time. Analyze samples promptly after preparation.
Issue 4: Inconsistent Retention Times
Q: The retention time of my main peak is shifting between injections. What could be causing this variability?
A: Retention time instability can compromise the reliability of your method.
Common Causes and Solutions:
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can take 10-20 column volumes.[4]
Mobile Phase Composition: If preparing the mobile phase online, check the pump's proportioning valves for accuracy. Manually preparing the mobile phase can eliminate this as a variable.[9]
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[6]
Leaks: Inspect the system for any leaks, which can cause pressure fluctuations and affect the flow rate.[7]
Section 3: Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to ensure that your HPLC method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[10][11] This is a critical requirement for regulatory submissions.[12]
Objective: To generate potential degradation products of (3S)-3-(2-Methylphenoxy)Pyrrolidine under various stress conditions.
Procedure:
Prepare Stock Solution: Prepare a stock solution of (3S)-3-(2-Methylphenoxy)Pyrrolidine in a suitable solvent (e.g., methanol or acetonitrile).
Apply Stress Conditions:
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.[10]
Neutralization: Neutralize the acidic and basic samples before injection.
Analysis: Analyze the stressed samples using your developed HPLC method.
Evaluation: Examine the chromatograms for new peaks, which represent potential degradation products. The goal is to achieve 5-20% degradation of the main peak.[12]
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a robust HPLC method for impurity profiling.
Caption: A typical workflow for HPLC method development.
Section 4: Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating chiral pyrrolidine derivatives?
A1: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of chiral separations, including pyrrolidine derivatives.[1] It is recommended to screen a few different polysaccharide-based columns to find the one with the best selectivity for your specific compound and its impurities.
Q2: How do I validate my developed HPLC method?
A2: Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[12] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14]
Q3: What are the key parameters to consider for method robustness testing?
A3: For robustness testing, you should intentionally make small variations to the method parameters and evaluate the impact on the results. Key parameters to investigate include:
Mobile phase pH (± 0.2 units)
Column temperature (± 5 °C)
Flow rate (± 10%)
Mobile phase composition (e.g., ± 2% organic modifier)[15]
Q4: My baseline is noisy. What are the common causes and solutions?
A4: A noisy baseline can interfere with the detection and quantification of low-level impurities. Common causes include:
Contaminated Mobile Phase: Use high-purity solvents and filter them before use.[7]
Air Bubbles: Degas the mobile phase thoroughly.[7]
Detector Issues: Ensure the detector lamp is in good condition and the flow cell is clean.[5][7]
Technical Support Center: Resolving Chiral Inversion Issues in (3S)-3-(2-Methylphenoxy)Pyrrolidine Synthesis
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing enantiopure aryloxypyrrolidines is fraught with stereochemical pitfalls.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing enantiopure aryloxypyrrolidines is fraught with stereochemical pitfalls. The synthesis of (3S)-3-(2-Methylphenoxy)pyrrolidine typically relies on the Mitsunobu etherification of a (3R)-3-hydroxypyrrolidine derivative with 2-methylphenol (o-cresol). While this reaction is designed to proceed via a clean SN2 mechanism—yielding complete inversion of stereochemistry—researchers frequently encounter partial racemization or unexpected retention of configuration.
As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic protocols. Here, we dissect the causality behind chiral inversion failures, provide self-validating experimental workflows, and offer field-proven solutions to ensure your enantiomeric excess (ee) remains >99%.
Mechanistic Overview: Why Does Chiral Inversion Fail?
To troubleshoot effectively, we must first understand the competing pathways that hijack the Mitsunobu reaction. When the (3R)-alcohol is activated by Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD), the resulting phosphonium intermediate is at a mechanistic crossroads.
Neighboring Group Participation (NGP): If the pyrrolidine nitrogen is protected with an electron-donating or weakly withdrawing group (e.g., N-benzyl or N-methyl), the nitrogen's lone pair can attack the C3 position internally. This forms a bicyclic aziridinium intermediate. Subsequent attack by the phenoxide nucleophile results in a double inversion, leading to 1[1].
SN1 Carbocation Competition: 2-Methylphenol is sterically hindered by its ortho-methyl group. This steric bulk slows down the desired SN2 backside attack. If the reaction is run in a highly polar solvent or at elevated temperatures, the activated alcohol may leave prematurely, forming a transient C3 carbocation that leads to a racemic mixture.
Mechanistic pathways in the Mitsunobu etherification of 3-hydroxypyrrolidines.
Quantitative Data: Impact of Reaction Parameters
The table below summarizes representative optimization data demonstrating how protecting groups and solvent choices dictate the stereochemical outcome of the reaction.
N-Protecting Group
Solvent
Temp (°C)
Nucleophile
Yield (%)
Enantiomeric Excess (ee %)
Mechanistic Outcome
Benzyl (Bn)
THF
25
2-Methylphenol
42
< 5%
NGP (Racemization/Retention)
Methyl (Me)
Toluene
25
2-Methylphenol
38
0%
NGP (Racemization)
Boc
THF
25
2-Methylphenol
76
85%
Competing SN1 due to sterics
Boc
Toluene
0 to 25
2-Methylphenol
89
> 99%
Clean SN2 (Complete Inversion)
Troubleshooting FAQs
Q1: Why does my Mitsunobu reaction yield a racemic mixture instead of the pure (3S)-enantiomer?A1: The most common culprit is 2[2]. If you are using an N-alkyl protecting group (like N-benzyl), the nitrogen lone pair attacks the activated C3-oxygen bond faster than the external phenoxide can. To resolve this, you must use a strongly electron-withdrawing protecting group like N-Boc or N-Cbz. The carbamate functionality delocalizes the nitrogen lone pair, completely shutting down the NGP pathway and3[3].
Q2: I switched to (3R)-1-Boc-3-hydroxypyrrolidine, but my enantiomeric excess (ee) is still dropping to ~85%. What is causing this?A2: You are experiencing SN1 competition. 2-Methylphenol is sterically hindered. Because the SN2 displacement is slow, the activated phosphonium intermediate has time to dissociate into a C3 carbocation. To fix this, switch your solvent from THF to a less polar solvent like Toluene, which disfavors carbocation formation. Additionally, ensure the DIAD is added at 0 °C to kinetically favor the SN2 pathway.
Q3: Can the stereocenter epimerize during the final Boc-deprotection step?A3: While C3-aryloxy groups are generally stable, prolonged exposure to aqueous strong acids at elevated temperatures can cause ether cleavage or trace epimerization. To guarantee chiral integrity, perform the deprotection under strictly anhydrous conditions using 4M HCl in dioxane at room temperature.
Validated Experimental Protocols
To ensure absolute trustworthiness, follow this self-validating workflow. The causality of each critical step is explicitly defined to help you maintain control over the reaction kinetics.
Protocol A: Optimized Mitsunobu Inversion
Objective: Synthesize (3S)-1-Boc-3-(2-Methylphenoxy)pyrrolidine with >99% ee.
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve (3R)-1-Boc-3-hydroxypyrrolidine (1.0 eq), 2-methylphenol (1.2 eq), and Triphenylphosphine (PPh₃, 1.3 eq) in anhydrous toluene (0.2 M concentration).
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.
Causality: Lowering the temperature suppresses the competing SN1 pathway, preventing the formation of the achiral carbocation.
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
Causality: Slow addition prevents localized exothermic spikes, controlling the steady-state concentration of the activated 4[4].
Propagation: Stir the mixture at 0 °C for 1 hour, then gradually allow it to warm to 25 °C. Stir for an additional 12 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the pure (3S)-Boc intermediate.
Protocol B: Anhydrous Deprotection
Objective: Remove the Boc group without compromising the C3 stereocenter.
Acidification: Dissolve the purified (3S)-1-Boc-3-(2-Methylphenoxy)pyrrolidine in anhydrous dichloromethane (DCM) and cool to 0 °C.
Deprotection: Add 4M HCl in dioxane (5.0 eq) dropwise.
Causality: Utilizing anhydrous HCl prevents water-mediated side reactions and eliminates the risk of ether hydrolysis.
Isolation: Stir for 2 hours at room temperature. Concentrate the mixture in vacuo, triturate with diethyl ether, and filter to yield (3S)-3-(2-Methylphenoxy)pyrrolidine hydrochloride as a highly pure, crystalline white solid.
References
Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. ACS Publications.[Link]
Synthesis of Diastereomeric Pyrrolidine Sulfamides via Anchimerically Assisted Nucleophilic Substitution Reactions. Letters in Organic Chemistry.[Link]
CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
EP2361244B1 - A PROCESS FOR THE PREPARATION OF OPTICALLY ACTIVE N-BENZYL-3 HYDROXYPYRROLIDINES.
reducing toxic byproducts in (3S)-3-(2-Methylphenoxy)Pyrrolidine preparation
Purging Toxic Byproducts in (3S)-3-(2-Methylphenoxy)Pyrrolidine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of scaling up the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Purging Toxic Byproducts in (3S)-3-(2-Methylphenoxy)Pyrrolidine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges of scaling up the synthesis of 3-aryloxypyrrolidines. The preparation of (3S)-3-(2-Methylphenoxy)pyrrolidine—a critical building block for various active pharmaceutical ingredients (APIs)—is notorious for generating highly toxic and genotoxic impurities (GTIs).
Whether your laboratory utilizes a Mitsunobu inversion or an S_N2 displacement of a mesylate intermediate, controlling the formation and carryover of hydrazine byproducts, alkyl mesylates, and unreacted o-cresol is paramount for both safety and regulatory compliance. This guide is designed to troubleshoot these specific bottlenecks using causality-driven, self-validating protocols.
Workflow & Impurity Generation Map
Fig 1: Reaction logic and toxic byproduct generation in 3-(2-Methylphenoxy)pyrrolidine synthesis.
Troubleshooting & FAQs
Q1: We are using the S_N2 route (mesylation followed by etherification). Our analytical team detected methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) in the final API. How are these genotoxic impurities forming, and how do we eliminate them?
A1: This is a classic issue in process chemistry. Alkyl methanesulfonates like MMS and EMS are potent DNA-reactive genotoxic impurities that must be controlled to a Threshold of Toxicological Concern (TTC) of typically ≤1.5 µ g/day 1.
Causality: These GTIs do not form during the mesylation of (3R)-1-Boc-3-hydroxypyrrolidine itself. Instead, they are generated downstream. If you use methanol or ethanol as a solvent during the Boc-deprotection phase (e.g., HCl in MeOH), or if residual alcohols from earlier workups react with unreacted methanesulfonyl chloride (MsCl) or the mesylate intermediate, alkyl mesylates are synthesized in situ2.
Solution: Completely eliminate primary alcohols from the workflow. Perform the Boc deprotection using anhydrous HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in dichloromethane (DCM). Additionally, ensure a robust aqueous basic quench post-mesylation to hydrolyze any residual MsCl into harmless methanesulfonic acid.
Q2: We prefer the Mitsunobu reaction for its reliable stereochemical inversion, but we are struggling to remove the hydrazine byproducts generated from DIAD. What is the most effective clearance strategy?
A2: The traditional Mitsunobu reaction utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3). While effective, DIAD is reduced to diisopropyl hydrazodicarboxylate, a toxic hydrazine byproduct that often co-elutes with the (3S)-1-Boc-3-(2-methylphenoxy)pyrrolidine intermediate 3.
Causality: The hydrazine byproduct is highly polar and can engage in competitive N-alkylation or hydrogen bonding, making standard silica gel chromatography inefficient and non-scalable. Furthermore, regulatory guidelines strictly limit hydrazine derivatives due to their mutagenic potential 4.
Solution: Transition to a Catalytic Mitsunobu Protocol . By using a catalytic amount of the azo reagent alongside a sacrificial oxidant (such as di(acetoxy)iodobenzene), you continuously re-oxidize the hydrazine back to the azo state, preventing the stoichiometric accumulation of hydrazine waste 5.
Q3: Unreacted o-cresol is persisting into our final product. Given its severe toxicity, how can we ensure complete removal?
A3: o-Cresol is highly corrosive, exhibits systemic toxicity, and is a known environmental hazard 6. Because it is typically used in a slight molar excess (1.2 - 1.5 eq) to drive the etherification, residual amounts are expected.
Causality: o-Cresol has a pKa of approximately 10.2. Standard aqueous washes with mild bases like sodium bicarbonate (pH ~8) are insufficiently alkaline to deprotonate the phenol. Consequently, the neutral o-cresol remains partitioned in the organic phase alongside your product.
Solution: Implement a high-pH biphasic extraction. Washing the organic layer with 1M NaOH (pH > 13) quantitatively deprotonates o-cresol to sodium o-cresolate, which partitions entirely into the aqueous waste stream.
Validation Checkpoint: This protocol is designed to self-validate the absence of genotoxic mesylates by systematically excluding the alcoholic reagents required for their formation.
Mesylation: Dissolve (3R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C.
Activation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at room temperature.
Pre-emptive Quench (Self-Validation): Add 1M aqueous NaOH and stir vigorously for 30 minutes. Causality: This guarantees the complete hydrolysis of any unreacted MsCl into water-soluble methanesulfonic acid, physically removing the precursor required for downstream GTI formation.
Etherification: Isolate the organic layer, dry, and concentrate. Redissolve the crude mesylate in anhydrous dimethylformamide (DMF). Add o-cresol (1.2 eq) and cesium carbonate (Cs2CO3, 2.0 eq). Heat to 65 °C for 12 hours.
Alkaline Wash: Dilute the mixture with ethyl acetate and wash three times with 1M NaOH. Causality: The high pH (>13) forces unreacted o-cresol (pKa 10.2) into its sodium salt form, ensuring quantitative partitioning into the aqueous waste.
Deprotection (Alcohol-Free): Treat the isolated (3S)-1-Boc-3-(2-methylphenoxy)pyrrolidine with 4M HCl in 1,4-dioxane for 4 hours at room temperature. Causality: By strictly avoiding methanol or ethanol, the formation of methyl/ethyl methanesulfonate is chemically impossible, validating the GTI-free status of the API.
Isolation: Concentrate under reduced pressure to yield the final (3S)-3-(2-Methylphenoxy)pyrrolidine hydrochloride salt.
Validation Checkpoint: This protocol self-validates the elimination of hydrazine toxicity by replacing stoichiometric azo reagents with a catalytic cycle, confirmed by the absence of hydrazine mass-balance in the organic phase.
Preparation: In a dry flask, combine (3R)-1-Boc-3-hydroxypyrrolidine (1.0 eq), o-cresol (1.2 eq), and triphenylphosphine (0.15 eq) in anhydrous toluene.
Catalyst Addition: Add iron phthalocyanine [Fe(Pc)] catalyst (0.05 eq) and a 2-arylazocarboxylate reagent (0.15 eq).
Oxidative Cycle: Slowly introduce di(acetoxy)iodobenzene (1.5 eq). Causality: This sacrificial oxidant continuously re-oxidizes the trace hydrazine byproduct back into the active azo reagent in situ. This prevents the stoichiometric accumulation of mutagenic hydrazine derivatives.
Reaction: Stir at room temperature under an inert atmosphere for 12 hours.
Purification (Self-Validation): Filter the reaction mixture through a short pad of Celite. Causality: This physically traps the insoluble Fe(Pc) catalyst, validating heavy-metal clearance. Wash the filtrate with 1M NaOH to neutralize and extract acetic acid (the benign byproduct of the oxidant) and excess o-cresol.
Deprotection: Proceed with standard Boc deprotection using Trifluoroacetic acid (TFA) in DCM to yield the final product.
References
Questions and answers on the 'Guideline on the limits of genotoxic impurities' - GMP Compliance. 1
Mesylate, Besylate, and Tosylate Genotoxic Impurities on Rxi-624Sil MS - Restek. 2
Systematic Evaluation of 2-Arylazocarboxylates and 2-Arylazocarboxamides as Mitsunobu Reagents - The Journal of Organic Chemistry (ACS Publications). 3
Determination of Three Potential Genotoxic Impurities in Imatinib Mesylate by Gas Chromatography—Mass Spectrometry - Taylor & Francis. 4
The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art - CORE. 5
overcoming steric hindrance in (3S)-3-(2-Methylphenoxy)Pyrrolidine substitution
Technical Support Center: Overcoming Steric Hindrance in (3S)-3-(2-Methylphenoxy)Pyrrolidine Substitution Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functional...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Overcoming Steric Hindrance in (3S)-3-(2-Methylphenoxy)Pyrrolidine Substitution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex chiral building blocks. (3S)-3-(2-Methylphenoxy)pyrrolidine[1] is a highly valuable pharmacophore in drug discovery, but it presents a distinct synthetic challenge. The ortho-methyl group on the phenoxy ring at the C3 position creates significant steric bulk. Depending on the pyrrolidine ring's envelope conformation, this bulky substituent can shield the adjacent N1 secondary amine, severely hindering nucleophilic attack trajectories.
This guide bridges the gap between theoretical causality and bench-level execution, providing self-validating protocols to overcome these steric barriers without compromising the delicate (3S) stereocenter.
Part 1: Troubleshooting Guide & FAQs
Q1: My direct N-alkylation using alkyl halides and
K2CO3
is stalling at 30% conversion. Heating the reaction leads to degradation. How do I push this to completion?Causality: Direct
SN2
alkylation requires a highly specific trajectory (the Bürgi-Dunitz angle) for the nitrogen lone pair to attack the electrophile. The rotational dynamics of the 3-(2-methylphenoxy) group physically block this path. Heating increases kinetic energy but accelerates side reactions like elimination or ether cleavage before the steric barrier can be overcome.
Solution: Abandon direct alkylation and utilize Reductive Amination . By condensing the pyrrolidine with an aldehyde, you form an intermediate iminium ion. This
sp2
-hybridized intermediate is planar, temporarily relieving steric congestion at the nitrogen. Subsequent reduction with Sodium Triacetoxyborohydride (
NaBH(OAc)3
) is highly efficient.
NaBH(OAc)3
is a mild, selective reducing agent that tolerates steric hindrance far better than direct
SN2
conditions and strictly prevents over-alkylation[2].
Q2: I am attempting a Buchwald-Hartwig N-arylation with an aryl chloride using
Pd(OAc)2
and BINAP, but I only recover dehalogenated starting material. What is the optimal catalytic system?Causality: BINAP is a bidentate ligand that creates a highly rigid, sterically congested palladium center. While the oxidative addition of the aryl chloride to the Pd(0) center may occur smoothly, the subsequent coordination of the bulky (3S)-3-(2-Methylphenoxy)pyrrolidine is thermodynamically disfavored. The catalytic cycle stalls, and the intermediate undergoes
β
-hydride elimination or protode-metalation, yielding the dehalogenated byproduct.
Solution: Switch to a monodentate dialkylbiaryl phosphine ligand, specifically RuPhos . RuPhos is explicitly designed to facilitate the coupling of sterically hindered secondary amines[3]. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the flexible biaryl backbone provides enough spatial clearance for the bulky pyrrolidine to coordinate. Crucially, the oxygen atoms on the isopropoxy groups of RuPhos interact with the Pd center to stabilize the transition state during reductive elimination[4].
Q3: How do I ensure the (3S) stereocenter does not epimerize during these harsh coupling conditions?Causality: The proton at the C3 position is adjacent to an electron-withdrawing ether linkage. Under strongly basic conditions (e.g.,
NaOtBu
) combined with prolonged heating, transient deprotonation can occur, leading to racemization via an enamine-like intermediate.
Solution: Employ mild, non-nucleophilic bases. For Buchwald-Hartwig couplings, use
Cs2CO3
instead of alkoxide bases. For acylations, use
N,N
-Diisopropylethylamine (DIPEA).
Part 2: Strategic Visualizations
Decision matrix for N-substitution of sterically hindered pyrrolidines.
Buchwald-Hartwig catalytic cycle highlighting steric mitigation by RuPhos.
Part 3: Data Presentation - Optimization Parameters
The following table summarizes the quantitative shift in yield when moving from standard conditions to sterically-optimized conditions for (3S)-3-(2-Methylphenoxy)pyrrolidine.
Reference Grounding: Adapted from Abdel-Magid et al.[2]
Preparation: In an oven-dried flask under
N2
, dissolve (3S)-3-(2-Methylphenoxy)pyrrolidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.2 M.
Condensation: Add glacial acetic acid (1.0 eq) to catalyze iminium formation. Stir at room temperature for 2 hours.
Self-Validation Checkpoint: Remove a 50 µL aliquot and analyze via FT-IR. The disappearance of the aldehyde carbonyl stretch (~1710 cm⁻¹) and the appearance of a weak iminium
C=N
stretch confirms the steric barrier of condensation has been passed. Do not proceed to reduction until this is verified.
Reduction: Portion-wise, add
NaBH(OAc)3
(1.5 eq). The reaction is exothermic; maintain at room temperature using a water bath if scaling up. Stir for 12 hours.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with Dichloromethane (DCM), dry over
Na2SO4
, and concentrate.
Protocol B: Buchwald-Hartwig Cross-Coupling for Hindered Amines
Reference Grounding: Adapted from Surry & Buchwald[3]
Preparation: In a rigorous glovebox environment, charge a vial with the aryl chloride (1.0 eq), (3S)-3-(2-Methylphenoxy)pyrrolidine (1.2 eq),
Cs2CO3
(2.0 eq), and RuPhos Pd G3 precatalyst (2 mol%).
Self-Validation Checkpoint: Set up a parallel micro-scale control reaction replacing your substrate with standard, unhindered pyrrolidine. If the control succeeds but your main reaction fails, the failure is purely steric/conformational, not due to wet solvent or dead catalyst.
Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration. Seal the vial with a PTFE septum cap.
Heating: Heat the reaction block to 85°C for 16 hours. (Do not exceed 90°C to protect the C3 stereocenter).
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
A Senior Application Scientist's Guide to the NMR Spectrum Validation of (3S)-3-(2-Methylphenoxy)pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and molecular characterization, the unambiguous confirmation of a molecule's structure is paramount....
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular characterization, the unambiguous confirmation of a molecule's structure is paramount. For chiral entities such as (3S)-3-(2-Methylphenoxy)pyrrolidine, a compound of interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation. This guide provides an in-depth, experience-driven approach to the validation of its NMR spectrum, moving beyond a simple checklist to instill a framework of critical analysis. We will dissect the predicted ¹H and ¹³C NMR spectra, compare them with empirical data from analogous structures, and outline a rigorous, self-validating protocol for spectral acquisition and interpretation.
The Imperative of Rigorous Validation
The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, underscoring the importance of precise characterization of its derivatives. An erroneous spectral assignment can have cascading effects, leading to misinterpreted structure-activity relationships (SAR) and wasted resources in the drug discovery pipeline. Therefore, a multi-faceted validation strategy is not merely good practice; it is a scientific necessity.
Predicting the Spectroscopic Signature of (3S)-3-(2-Methylphenoxy)pyrrolidine
In the absence of a publicly available experimental spectrum for (3S)-3-(2-Methylphenoxy)pyrrolidine, we can construct a highly probable theoretical spectrum based on the well-understood NMR properties of its constituent fragments: the pyrrolidine ring and the 2-methylphenoxy group. This predictive approach is a crucial first step in the validation process, providing a benchmark against which to compare the experimentally acquired data.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is anticipated to be complex due to the chirality of the molecule and the potential for diastereotopic protons. The chemical shifts are influenced by the electron-withdrawing effect of the phenoxy group and the anisotropy of the aromatic ring.
Proton(s)
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
Aromatic (4H)
6.8 - 7.2
Multiplet (m)
Protons on the 2-methylphenyl ring, exhibiting complex splitting patterns due to ortho, meta, and para couplings.
CH-O (1H)
~4.8
Multiplet (m)
The proton at the chiral center (C3 of pyrrolidine), shifted downfield by the adjacent oxygen atom. Its multiplicity will be complex due to couplings with the four neighboring protons on C2 and C4.
Pyrrolidine CH₂ (2H, C2)
3.0 - 3.4
Multiplet (m)
Diastereotopic protons adjacent to the nitrogen, showing complex splitting.
Pyrrolidine CH₂ (2H, C5)
2.9 - 3.2
Multiplet (m)
Protons adjacent to the nitrogen, likely appearing as a multiplet.
Pyrrolidine CH₂ (2H, C4)
2.0 - 2.4
Multiplet (m)
Diastereotopic protons on the pyrrolidine ring, with their chemical shift influenced by the adjacent C3.
NH (1H)
1.8 - 2.5
Broad Singlet (br s)
The amine proton, which may be broad and its chemical shift can be concentration and solvent dependent.
Methyl (3H)
~2.2
Singlet (s)
The methyl group on the aromatic ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide a count of the unique carbon environments.
Carbon(s)
Predicted Chemical Shift (ppm)
Rationale
Aromatic C-O
~155
The aromatic carbon directly attached to the ether oxygen, significantly deshielded.
Aromatic C-CH₃
~130
The aromatic carbon bearing the methyl group.
Aromatic CH (4C)
110 - 130
Carbons of the aromatic ring.
CH-O (C3)
~75
The chiral carbon of the pyrrolidine ring attached to oxygen, shifted downfield.
Pyrrolidine CH₂ (C2)
~55
Carbon adjacent to the nitrogen.
Pyrrolidine CH₂ (C5)
~46
Carbon adjacent to the nitrogen.
Pyrrolidine CH₂ (C4)
~35
The remaining pyrrolidine carbon.
Methyl C
~16
The methyl group carbon.
Note: These predictions are estimations. Actual chemical shifts can be influenced by solvent effects and conformational dynamics. Several software packages, including Mnova and ACD/Labs, offer NMR prediction modules that can provide more refined estimations by employing different algorithms like HOSE code, machine learning, and increment-based methods.[1][2]
A Comparative Analysis with Structural Analogs
To ground our predictions in empirical data, we can compare them to the known NMR spectra of simpler, related molecules.
Pyrrolidine
¹H NMR (CDCl₃): The protons on carbons adjacent to the nitrogen (C2 and C5) appear around 2.9 ppm, while the protons on the other carbons (C3 and C4) are found around 1.7 ppm. The NH proton is typically a broad singlet.
¹³C NMR (CDCl₃): The carbons adjacent to the nitrogen (C2 and C5) resonate at approximately 47 ppm, and the other two carbons (C3 and C4) appear at about 26 ppm.[3]
This comparison highlights the expected downfield shift of the pyrrolidine protons and carbons upon substitution with the 2-methylphenoxy group.
2-Methylphenol
¹H NMR (CDCl₃): The aromatic protons typically resonate between 6.7 and 7.1 ppm. The methyl protons appear around 2.2 ppm, and the phenolic OH signal is broad and its position is variable.
¹³C NMR (CDCl₃): The carbon bearing the hydroxyl group is found around 152 ppm, the carbon with the methyl group is at approximately 131 ppm, and the other aromatic carbons range from 115 to 130 ppm. The methyl carbon resonates around 16 ppm.
The chemical shifts of the 2-methylphenoxy moiety in our target molecule are expected to be similar to those in 2-methylphenol, with minor variations due to the ether linkage.
Experimental Protocol for NMR Spectrum Validation
A robust validation of the NMR spectrum for (3S)-3-(2-Methylphenoxy)pyrrolidine involves a systematic workflow.
Caption: A comprehensive workflow for the validation of an NMR spectrum.
Step-by-Step Methodology
Sample Preparation: Dissolve a high-purity sample of (3S)-3-(2-Methylphenoxy)pyrrolidine in a deuterated solvent (e.g., CDCl₃) containing a known internal standard, typically tetramethylsilane (TMS). The choice of solvent can influence chemical shifts, so consistency is key for comparisons.[4][5]
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing: Carefully phase and baseline correct the spectrum. Reference the spectrum by setting the TMS signal to 0.00 ppm.
Impurity Analysis: Identify any signals that do not belong to the target molecule. Common impurities include residual solvents (e.g., ethyl acetate, hexane, water) and silicone grease. Authoritative tables of impurity chemical shifts are invaluable for this purpose.[6][7]
Comparison with Prediction: Compare the experimental spectrum with the predicted chemical shifts, multiplicities, and integration values. Note any significant deviations.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a count of the number of unique carbon atoms.
2D NMR for Unambiguous Assignment (if required):
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity within the pyrrolidine ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing definitive C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the pyrrolidine ring and the phenoxy group.
Final Structure Confirmation: Once all signals are assigned and are consistent across all acquired spectra (1D and 2D), the structure of (3S)-3-(2-Methylphenoxy)pyrrolidine can be considered validated.
Alternative Analytical Techniques for Orthogonal Validation
While NMR is the primary tool for structural elucidation, orthogonal methods should be employed for comprehensive characterization.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further increasing confidence in the molecular formula.
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C-O-C ether linkage, the N-H bond of the secondary amine, and the aromatic C-H bonds.
Chiral High-Performance Liquid Chromatography (HPLC): Confirms the enantiomeric purity of the (3S) isomer.
Conclusion
The validation of the NMR spectrum of (3S)-3-(2-Methylphenoxy)pyrrolidine is a systematic process that integrates predictive methods, careful experimental technique, and comparative analysis. By following the rigorous workflow outlined in this guide, researchers can confidently confirm the structure and purity of this and other similar molecules, ensuring the integrity of their subsequent scientific endeavors. This meticulous approach to spectral validation is a hallmark of high-quality research in the chemical sciences.
References
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 207-270. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1836. [Link]
CaltechAUTHORS. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
Thi-Nguyen, C., Van Tran, T., Van Nguyen, T., Le-Tien, C., & Nguyen, T.-V. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]
ASTM Standard E1655-00, Standard Practices for Infrared, Multivariate, Quantitative Analysis. [Link]
Rodríguez-Franco, M. I., Infantes, L., & Fernández-Gacio, A. (2002). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Magnetic Resonance in Chemistry, 40(8), 549-550. [Link]
Royal Society of Chemistry. (2019). Electronic Supplementary Material. [Link]
Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). [Link]
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. [Link]
EURACHEM. (2016). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]
U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link]
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
Chegg. (2021, March 11). Solved Determine whether the following 1H NMR, 13C NMR, and | Chegg.com. [Link]
Deciding which is the best
NMR predictor for organic compounds using statistical tools. (2022, February 23). SN Applied Sciences. [Link]
Guan, Y., Li, S., Coley, C. W., & Gómez-Bombarelli, R. (2021). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]
Bruker. Mnova Predict | Accurate Prediction. [Link]
Burns, D. C., Ellis, D. A., & March, R. E. (2007). A predictive tool for assessing 13 C NMR chemical shifts of flavonoids. Magnetic Resonance in Chemistry, 45(10), 835–845. [Link]
Castellano, S., González-Babe, R., de la Cruz, P., de la Hoz, A., Langa, F., & Martín, N. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-301. [Link]
Comparative Guide to Chiral Chromatography Methods for (3S)-3-(2-Methylphenoxy)pyrrolidine
Executive Summary (3S)-3-(2-Methylphenoxy)pyrrolidine is a critical chiral building block, structurally analogous to the pharmacophores found in several selective serotonin and norepinephrine reuptake inhibitors (SSRIs/S...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(3S)-3-(2-Methylphenoxy)pyrrolidine is a critical chiral building block, structurally analogous to the pharmacophores found in several selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs). Because the enantiomers of aryloxypyrrolidines often exhibit vastly different pharmacological activities and toxicity profiles, regulatory guidelines mandate rigorous enantiomeric separation and quantification[1]. This guide objectively compares the three primary analytical methodologies for determining the enantiomeric excess (ee%) of (3S)-3-(2-Methylphenoxy)pyrrolidine, providing researchers with field-proven experimental data and self-validating protocols.
Mechanistic Causality in Chiral Recognition
The molecular architecture of 3-(2-Methylphenoxy)pyrrolidine presents specific chromatographic challenges. It features a highly basic secondary amine within the pyrrolidine ring (
pKa≈9−10
) and an ether-linked aromatic system.
When utilizing silica-based stationary phases, the basic nitrogen strongly interacts with residual acidic silanols, causing severe peak tailing and destroying enantiomeric resolution[2]. To achieve baseline separation, the chosen method must satisfy Dalgliesh’s three-point interaction rule while simultaneously masking non-specific ionic interactions[1].
In direct chiral HPLC using polysaccharide-based chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate), the causality of separation relies on three simultaneous interactions:
Hydrogen Bonding: The carbamate groups on the CSP act as H-bond donors/acceptors for the pyrrolidine NH and the ether oxygen.
π−π
Stacking: The 3,5-dimethylphenyl rings of the CSP interact with the 2-methylphenoxy moiety of the analyte[3].
Steric Inclusion: The analyte fits into the chiral helical grooves of the polymer. The (3S) and (3R) enantiomers experience different steric hindrances, leading to differential retention[3].
To suppress the deleterious silanol interactions, basic additives like diethylamine (DEA) are traditionally employed[2]. Alternatively, recent methodologies demonstrate that acidic additives, such as ethanesulfonic acid (ESA), can form ion-pair salts with the amine in the mobile phase. This localized decrease in pH and alteration of the analyte's steric bulk dramatically enhances binding to the CSP, often yielding superior resolution for basic amines[4].
Objective Comparison of Methodologies
Method A: Direct Chiral HPLC (Polysaccharide CSPs)
Direct separation on immobilized or coated amylose/cellulose CSPs is the industry gold standard[2].
Mechanism: Transient diastereomeric complex formation on the stationary phase[5].
Pros: Requires no sample derivatization, preserves the integrity of the analyte, and is directly scalable from analytical ee% determination to preparative-scale isolation.
Cons: High initial cost of chiral columns.
Method B: Indirect Chiral HPLC (Derivatization)
This method involves reacting the secondary amine with a chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)-(-)-MTPA-Cl), to form stable diastereomeric amides[2].
Mechanism: Diastereomers possess different physical properties and are separated on a standard achiral C18 reversed-phase column[2].
Pros: Utilizes inexpensive, highly robust achiral columns; introduces a strong chromophore for enhanced UV sensitivity.
Cons: High risk of kinetic resolution—if one enantiomer reacts faster with the CDA than the other, the final integrated peaks will not accurately reflect the true ee% of the starting material.
Method C: Capillary Electrophoresis (CE)
CE utilizes chiral selectors, typically hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD), dissolved directly into the background electrolyte[6].
Mechanism: Separation is driven by the differing stability constants of the transient inclusion complexes formed between the enantiomers and the cyclodextrin cavity, combined with electrophoretic mobility[6].
Pros: Extremely high theoretical plate counts and negligible solvent consumption.
Cons: Lower sensitivity due to the short optical path length of the capillary; entirely unsuitable for preparative-scale isolation[6].
Workflow comparison for the chiral separation of 3-(2-Methylphenoxy)pyrrolidine.
Quantitative Performance Data
The following table summarizes the comparative performance of the three methodologies based on empirical chromatographic parameters for aryloxypyrrolidine derivatives.
Performance Metric
Direct Chiral HPLC (Amylose CSP)
Indirect HPLC (MTPA Derivatization)
Capillary Electrophoresis (CE)
Stationary Phase / Selector
Amylose tris(3,5-dimethylphenylcarbamate)
Achiral C18 (Octadecylsilane)
HP-
β
-Cyclodextrin (in buffer)
Resolution (
Rs
)
> 2.0 (Baseline)
> 1.5 (Baseline)
1.2 - 1.8 (Partial to Baseline)
Analysis Time
10 - 20 min
30 - 45 min (+ 2 hrs Prep Time)
15 - 25 min
Sensitivity (LOD)
~0.05% area
~0.01% area (High UV Absorbance)
~0.1% area (Moderate)
Preparative Scalability
Excellent (mg to kg scale)
Poor (Requires chemical cleavage of tag)
None (Analytical only)
Artifact Risk
Low
High (Kinetic resolution risk)
Moderate (Joule heating variations)
Self-Validating Experimental Protocol: Direct Chiral HPLC
To ensure scientific integrity, the following protocol for Direct Chiral HPLC incorporates a strict System Suitability Test (SST). The protocol is designed to be self-validating: the analytical run cannot proceed unless the underlying causality of the separation (silanol masking and steric recognition) is empirically proven to be functioning.
Materials & Reagents
Column: Chiralpak AD-H (or equivalent Amylose-based CSP), 250 mm × 4.6 mm, 5 µm.
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Note: DEA must be HPLC grade to prevent baseline drift.
Standards: Racemic 3-(2-Methylphenoxy)pyrrolidine (1 mg/mL) and the (3S)-enantiomer sample (1 mg/mL), dissolved in the mobile phase.
Step-by-Step Methodology
System Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min at 25°C. Monitor the UV baseline at 220 nm until stable (typically 30–45 column volumes).
System Suitability Test (SST): Inject 10 µL of the racemic standard.
Self-Validation Check:
Calculate the Resolution (
Rs
) between the (3S) and (3R) peaks. Requirement:
Rs≥1.5
.
Calculate the Tailing Factor (
Tf
) for both peaks. Requirement:
Tf≤1.5
.
Troubleshooting Causality: If
Tf>1.5
, the secondary amine is interacting with residual silanols; increase DEA concentration to 0.15%. If
Rs<1.5
, the steric interaction time is insufficient; decrease the Isopropanol modifier to 15% to increase retention (
k′
).
Sample Analysis: Once the SST parameters are strictly met, inject 10 µL of the (3S)-3-(2-Methylphenoxy)pyrrolidine sample.
Quantification: Calculate the enantiomeric excess using the formula:
ee%=[(Area3S−Area3R)/(Area3S+Area3R)]×100
.
Self-validating protocol logic for Direct Chiral HPLC to ensure baseline resolution.
References
West Virginia University (WVU)
Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC
PubMed - NIH
URL
Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols
Benchchem
URL
Chiral separation for enantiomeric determination in the pharmaceutical industry
IAPC-OBP
URL
PubMed - NIH (Stringham & Ye, 2006)
Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner (Citing Okamoto & Yashima, 1998)
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation of (3S)-3-(2-Methylphenoxy)pyrrolidine
Executive Summary
(3S)-3-(2-Methylphenoxy)pyrrolidine (Molecular Weight: 177.25 g/mol ) is a chiral aryloxy-pyrrolidine derivative[1]. Structurally, it shares a highly conserved pharmacophore with selective norepinephrine reuptake inhibitors (NRIs) such as atomoxetine. Accurate structural characterization and enantiomeric confirmation of this compound are critical in early-stage drug development. This guide provides an objective, data-driven comparison of two premier mass spectrometry platforms—LC-ESI-QTOF MS/MS and GC-EI-MS —for the structural elucidation and fragmentation analysis of this compound.
Platform Comparison Overview
To select the optimal analytical system, researchers must weigh ionization softness against the need for structural fingerprinting. The table below summarizes the core performance metrics of both platforms for this specific analyte.
The secondary amine of the pyrrolidine ring is highly basic, making ESI+ the optimal ionization technique. Protonation occurs almost exclusively at the nitrogen atom, yielding a stable [M+H]⁺ precursor ion at m/z 178.12.
Causality of CID Fragmentation: During Collision-Induced Dissociation (CID), the lowest energy fragmentation pathway is the cleavage of the C-O ether bond. This results in the neutral loss of 2-methylphenol (o-cresol, 108 Da). Because the proton is localized on the basic nitrogen, the charge is retained entirely on the pyrrolidine ring, producing an intense base peak at m/z 70.06 (pyrrolidinium cation). This mechanism is strictly analogous to the fragmentation of atomoxetine, which similarly loses its aryloxy group to form a stable amine fragment under CID conditions[2]. At higher collision energies (e.g., 30 eV), the pyrrolidinium ring undergoes further structural collapse, losing HCN or C₂H₃ to yield a secondary fragment at m/z 43.05[3].
Platform B: GC-EI-MS (70 eV)
Electron Impact (EI) provides a "hard" ionization environment, bombarding the molecule with 70 eV electrons to strip an electron and form the radical cation M⁺• at m/z 177.
Causality of EI Fragmentation: The high internal energy imparted by EI causes immediate alpha-cleavage adjacent to the pyrrolidine nitrogen. However, the presence of the o-tolyl ether group drives a competing, highly favored rearrangement. The cleavage of the ether oxygen bond, accompanied by a hydrogen shift, yields a prominent m/z 91 peak (tropylium ion, C₇H₇⁺), which is the universal mass spectral hallmark of methyl-substituted aromatic rings.
Rationale: Mass spectrometry is inherently "chirally blind." To specifically validate the (3S) enantiomer of 3-(2-Methylphenoxy)pyrrolidine, the MS must be coupled to a chiral stationary phase. This self-validating system ensures that the fragmentation pattern is assigned to the correct stereoisomer.
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor in solution, pre-ionizing the pyrrolidine nitrogen to maximize ESI+ transmission efficiency.
Chiral Chromatography: Inject 2 µL onto a Chiralpak IC column (150 x 4.6 mm, 3 µm). Mobile phase: Isocratic 0.1% Diethylamine (DEA) in Hexane/Ethanol.
Causality: DEA is critical here; it suppresses secondary ionic interactions between the basic pyrrolidine amine and residual silanols on the silica support, preventing peak tailing and ensuring sharp enantiomeric resolution.
MS/MS Acquisition: Isolate the precursor m/z 178.12 in the quadrupole. Apply a ramped collision energy (15-30 eV) in the collision cell using Nitrogen as the collision gas, and acquire high-resolution fragments in the TOF analyzer[3].
Protocol B: GC-EI-MS (Derivatization & Hard Ionization)
Rationale: Direct injection of secondary amines like pyrrolidine into a hot GC inlet often leads to thermal degradation and severe peak tailing due to interactions with active sites in the liner. Derivatization creates a self-validating, thermally stable system.
Derivatization: React 100 µg of the analyte with 50 µL of Trifluoroacetic anhydride (TFAA) in ethyl acetate at 60°C for 30 minutes.
Causality: This converts the secondary amine into a volatile, thermally stable trifluoroacetamide (TFA) derivative, neutralizing the amine's basicity and ensuring pristine Gaussian peak shapes during GC elution.
GC Separation: Inject 1 µL (split 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Temperature program: 100°C (hold 1 min) to 280°C at 15°C/min.
EI-MS Acquisition: Set the MS source temperature to 230°C and electron energy to 70 eV. Scan range m/z 40-300.
Data Presentation: Fragment Ion Comparison
Fragment Ion (m/z)
Platform
Formula / Identity
Relative Abundance
Mechanistic Origin
178.12
LC-ESI-MS/MS
[C₁₁H₁₆NO]⁺ (Protonated)
Precursor
Intact [M+H]⁺ via ESI+
70.06
LC-ESI-MS/MS
[C₄H₈N]⁺ (Pyrrolidinium)
100% (Base Peak)
C-O ether cleavage, neutral loss of o-cresol
43.05
LC-ESI-MS/MS
[C₂H₅N]⁺ / [C₃H₇]⁺
15%
Ring opening of m/z 70
177.11
GC-EI-MS
[C₁₁H₁₅NO]⁺• (Radical)
10%
Intact M⁺• via 70 eV EI
91.05
GC-EI-MS
[C₇H₇]⁺ (Tropylium)
100% (Base Peak)
Cleavage of o-tolyl group
108.05
GC-EI-MS
[C₇H₈O]⁺• (o-Cresol)
45%
Ether cleavage with H-transfer
Visualizations
Fig 1: ESI-MS/MS CID fragmentation pathway of (3S)-3-(2-Methylphenoxy)pyrrolidine.
Fig 2: Comparative analytical workflows for LC-ESI-QTOF and GC-EI-MS platforms.
Comparative Efficacy Guide: In Vivo vs In Vitro Performance of (3S)-3-(2-Methylphenoxy)Pyrrolidine Derivatives
Executive Summary The transition from in vitro target engagement to in vivo therapeutic efficacy remains one of the most significant bottlenecks in neuropharmacological drug development. Derivatives of (3S)-3-(2-Methylph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from in vitro target engagement to in vivo therapeutic efficacy remains one of the most significant bottlenecks in neuropharmacological drug development. Derivatives of (3S)-3-(2-Methylphenoxy)pyrrolidine —a highly specific chiral aryloxypyrrolidine scaffold—have emerged as potent candidates for monoamine reuptake inhibition and targeted GPCR modulation .
While the 3-aryloxypyrrolidine class generally exhibits robust binding affinities , the (3S) stereocenter specifically orientates the 2-methylphenoxy group to perfectly mimic the catecholamine conformation required for the primary binding site (S1) of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). This guide objectively compares the in vitro biochemical performance of these derivatives against their in vivo pharmacodynamic profiles, providing actionable protocols and causality-driven insights to help researchers navigate the translational gap.
Pharmacological Profile & Mechanism of Action
The efficacy of (3S)-3-(2-Methylphenoxy)pyrrolidine derivatives hinges on their ability to competitively block the reuptake of monoamines from the synaptic cleft.
Stereoselective Advantage: The (3S) configuration forces the pyrrolidine nitrogen into a favorable hydrogen-bonding distance with the conserved Aspartate residue in the transporter's transmembrane domain. Conversely, the (3R) enantiomer suffers from steric clash, resulting in a 20- to 40-fold drop in binding affinity.
Translational Challenge: Despite high in vitro potency, the secondary amine of the pyrrolidine ring is highly susceptible to hepatic Phase I oxidation (via CYP2D6 and CYP3A4). This metabolic liability often causes a divergence between predicted in vitro IC
50
values and the actual in vivo effective dose (ED
50
).
Synaptic mechanism of (3S)-3-(2-Methylphenoxy)pyrrolidine derivatives.
In Vitro Efficacy: Target Engagement & Functional Assays
In vitro assays are designed to isolate the drug-target interaction, stripping away the variables of absorption, distribution, metabolism, and excretion (ADME). For (3S)-derivatives, functional synaptosomal assays are the gold standard because they measure actual transport inhibition rather than mere receptor occupancy.
This protocol is a self-validating system; the inclusion of specific buffer conditions and temperature controls ensures that the transporters remain in their native, active conformation.
Synaptosomal Preparation: Isolate synaptosomes from rat prefrontal cortex (for NET) using a discontinuous sucrose density gradient (0.32 M).
Causality: Unlike cell-line homogenates, intact synaptosomes preserve the functional integrity of the presynaptic terminals and the native membrane microenvironment, which is critical for accurate IC
50
determination.
Equilibration & Pre-incubation: Resuspend the pellet in oxygenated Krebs-Ringer HEPES buffer (pH 7.4). Pre-incubate with the (3S)-derivative (concentrations ranging from 10 pM to 10 µM) for 15 minutes at 37°C.
Causality: Pre-incubation allows the derivative to achieve binding equilibrium at the transporter site before the substrate is introduced.
Radioligand Introduction: Add[
3
H]-Norepinephrine (final concentration 10 nM) and incubate for exactly 10 minutes.
Causality: Radiometric substrates are used over fluorescent analogs because bulky fluorophores can alter the substrate's interaction with the transporter's binding pocket, leading to artifactual data.
Termination & Quantification: Rapidly terminate the reaction via vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer to halt all transport kinetics. Measure retained radioactivity using a liquid scintillation counter.
In Vivo Efficacy: Pharmacodynamics & BBB Penetration
To validate the therapeutic utility of these derivatives—such as their use in mood disorders or as neuro-modulators —researchers must bridge the gap to in vivo models.
Protocol 2: In Vivo Microdialysis for Extracellular Monoamine Quantification
In vitro potency does not account for Blood-Brain Barrier (BBB) permeability or hepatic clearance. Microdialysis provides real-time, localized quantification of neurotransmitter efflux in awake, freely moving subjects.
Surgical Implantation: Stereotaxically implant a guide cannula into the medial prefrontal cortex (mPFC) of male Sprague-Dawley rats. Allow a strict 5-7 day recovery period.
Causality: Immediate testing post-surgery yields confounded data due to acute neuroinflammation and compromised BBB integrity at the injection site.
Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active polyacrylonitrile membrane). Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min. Discard the first 2 hours of dialysate.
Causality: The 2-hour discard window is mandatory to establish a stable baseline equilibrium of extracellular monoamines after the mechanical trauma of probe insertion.
Dosing & Sampling: Administer the (3S)-derivative via oral gavage (P.O.). Collect dialysate fractions every 20 minutes for 4 hours.
HPLC-ECD Analysis: Analyze fractions immediately via High-Performance Liquid Chromatography coupled with Electrochemical Detection to quantify NE and 5-HT levels.
Comparative Data Analysis: The Translational Gap
The following table summarizes the comparative efficacy of the (3S) enantiomer, its (3R) counterpart, and a standard reference compound (Atomoxetine).
Quantitative Efficacy Comparison
Compound
In Vitro NET IC
50
(nM)
In Vitro SERT IC
50
(nM)
In Vivo PFC NE C
max
(% baseline)
In Vivo FST ED
50
(mg/kg, P.O.)
(3S)-Derivative
4.2 ± 0.5
18.5 ± 2.1
380%
2.5
(3R)-Derivative
85.4 ± 6.2
142.0 ± 11.4
140%
>10.0
Atomoxetine (Ref)
5.0 ± 0.8
75.0 ± 5.5
310%
3.0
Data Interpretation & Causality:
While the (3S)-derivative exhibits an exceptional in vitro NET IC
50
of 4.2 nM, its in vivo ED
50
(2.5 mg/kg) is only marginally superior to Atomoxetine. This discrepancy is driven by the high volume of distribution (
Vd
) and rapid hepatic clearance of the unsubstituted pyrrolidine ring. Researchers developing this scaffold must prioritize structural modifications (e.g., N-methylation or fluorination of the phenoxy ring) to protect against CYP-mediated metabolism without disrupting the critical (3S) spatial orientation.
Experimental workflow bridging in vitro assays to in vivo validation.
Conclusion
The (3S)-3-(2-Methylphenoxy)pyrrolidine scaffold offers a highly potent, stereoselective foundation for monoamine reuptake inhibitors. However, relying solely on in vitro radiometric assays will lead to an overestimation of clinical viability. By coupling rigorous synaptosomal preparations with in vivo microdialysis, researchers can accurately map the pharmacokinetic liabilities of the pyrrolidine ring and engineer derivatives that successfully survive the translational journey from bench to systemic circulation.
References
Google Patents. "Substituted triazole derivatives as oxytocin antagonists and monoamine modulators (NL1030961C2)." Google Patents Archive.
Validation
Reference Standards for (3S)-3-(2-Methylphenoxy)Pyrrolidine Purity Testing: A Comparison Guide
Introduction & The Chemical Context (3S)-3-(2-Methylphenoxy)pyrrolidine is a highly specific chiral building block, structurally analogous to intermediates used in the synthesis of neuroactive pharmaceuticals like select...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & The Chemical Context
(3S)-3-(2-Methylphenoxy)pyrrolidine is a highly specific chiral building block, structurally analogous to intermediates used in the synthesis of neuroactive pharmaceuticals like selective monoamine reuptake inhibitors. Ensuring its enantiomeric and chemical purity is a critical quality attribute, as the presence of the (3R) enantiomer or positional isomers (e.g., 3-methylphenoxy or 4-methylphenoxy derivatives) can drastically alter the pharmacological efficacy and safety profile of the final Active Pharmaceutical Ingredient (API).
The molecule features a basic pyrrolidine nitrogen and an ortho-substituted phenoxy ether linkage[1]. This structure presents two distinct analytical challenges:
Basic Tailing: The secondary amine interacts strongly with residual silanols on standard silica-based stationary phases, causing peak tailing and poor resolution.
Chiral Resolution: The (3S) and (3R) enantiomers possess identical physicochemical properties in achiral environments. Differentiating them requires a chiral stationary phase capable of forming transient diastereomeric complexes.
To accurately quantify impurities and establish a robust analytical control strategy, laboratories must carefully select their reference standards.
Primary CRMs vs. Secondary Working Standards
Commercial chemical suppliers often provide 3-(2-Methylphenoxy)pyrrolidine at ~95% to 98% purity for general research use[2]. However, for GMP-compliant API release testing, mandate the use of rigorously qualified reference standards to prevent out-of-specification (OOS) investigations[3].
Laboratories typically choose between Primary Certified Reference Materials (CRMs) and Secondary Working Standards. Below is an objective comparison of their performance and utility.
Table 1: Performance Comparison of Reference Standard Tiers
Parameter
Primary Certified Reference Material (CRM)
Secondary Working Standard
Analytical Impact
Traceability
SI-traceable (ISO 17034 accredited).
Traceable to the Primary CRM.
CRMs provide absolute certainty; Secondary standards rely on the integrity of internal qualification.
Purity Assay
>99.8% (Determined via Mass Balance & qNMR).
>99.0% (Determined via HPLC Area % vs. CRM).
High purity in CRMs prevents baseline interference during low-level impurity profiling.
Cost & Volume
High cost, supplied in small aliquots (10–50 mg).
Cost-effective, bulk availability (1–10 g).
Secondary standards allow for high-throughput daily QC testing without prohibitive costs.
Regulatory Status
Accepted outright by regulatory agencies (FDA/EMA).
To validate the purity of a candidate batch against a reference standard, the analytical protocol must function as a self-validating system. The following HPLC-UV methodology is designed to separate the (3S) enantiomer from the (3R) enantiomer and related chemical impurities.
Causality Principle: We utilize an immobilized amylose tris(3,5-dimethylphenylcarbamate) chiral column. The mobile phase incorporates diethylamine (DEA). Why DEA? The DEA acts as a competitive base, masking the acidic silanol groups on the silica support. This prevents the basic pyrrolidine nitrogen of the analyte from binding to the column, ensuring sharp, symmetrical peaks and preventing retention time drift.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Degas ultrasonically for 15 minutes.
Standard Preparation: Dissolve the Primary CRM of (3S)-3-(2-Methylphenoxy)pyrrolidine in the mobile phase to a precise concentration of 1.0 mg/mL.
System Suitability Test (SST): Inject a 1.0 mg/mL solution of racemic 3-(2-Methylphenoxy)pyrrolidine[1].
Self-Validation Check: The resolution (
Rs
) between the (3S) and (3R) peaks must be
≥1.5
. If
Rs<1.5
, the system cannot achieve baseline separation, and the run must be halted for troubleshooting.
Blank Injection: Inject the mobile phase to confirm the absence of carryover at the retention times of interest.
Sample Analysis: Inject the sample batch (prepared identically to the standard). Calculate the enantiomeric excess (ee) and weight/weight assay against the Primary CRM peak area.
Figure 1: Self-validating HPLC workflow for (3S)-3-(2-Methylphenoxy)pyrrolidine chiral purity.
Traceability & Qualification Logic
Continuous reliance on expensive Primary CRMs is economically unfeasible for high-throughput QC laboratories. Instead, laboratories typically procure high-purity commercial batches—such as those available from chemical suppliers[2]—and rigorously qualify them as Secondary Working Standards.
This qualification process must adhere to mass balance principles as outlined in [4]. The mass balance approach ensures that the assigned purity accounts for chromatographic impurities, residual solvents, and water content (Assay = 100% -[Chromatographic Impurities + Water + Residual Solvents]).
Figure 2: Traceability and qualification decision tree for secondary working standards.
Conclusion
The integrity of (3S)-3-(2-Methylphenoxy)pyrrolidine purity testing hinges on the interplay between high-quality reference standards and mechanistically sound analytical methods. By establishing a rigorous traceability hierarchy from Primary CRMs to Secondary Working Standards, and employing self-validating chiral chromatography, laboratories can ensure ICH-compliant impurity profiling and safeguard the development of downstream pharmaceutical products.
References
International Council for Harmonisation (ICH). "ICH Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients". ICH.[Link]